molecular formula C51H69N13O11S2 B10773812 Acetyl octapeptide-1

Acetyl octapeptide-1

Katalognummer: B10773812
Molekulargewicht: 1104.3 g/mol
InChI-Schlüssel: OFMQLVRLOGHAJI-LOZGCWDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl octapeptide-1 is a useful research compound. Its molecular formula is C51H69N13O11S2 and its molecular weight is 1104.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C51H69N13O11S2

Molekulargewicht

1104.3 g/mol

IUPAC-Name

(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1

InChI-Schlüssel

OFMQLVRLOGHAJI-LOZGCWDUSA-N

Isomerische SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Kanonische SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

Acetyl Octapeptide-1: A Technical Guide to its Mechanism of Action for Neuromodulation in Skincare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide that has emerged as a significant molecule in the field of aesthetic science and cosmetic development. As an elongated analogue of Acetyl Hexapeptide-8, it is designed to target the molecular mechanism of muscle contraction to reduce the appearance of expression wrinkles. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from key efficacy studies and detailed experimental protocols. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug and cosmetic development.

Introduction

Expression lines, or dynamic wrinkles, are a result of repetitive facial muscle contractions. The underlying physiological process involves the release of neurotransmitters, primarily acetylcholine (B1216132) (ACh), at the neuromuscular junction. This release is mediated by a highly regulated process of synaptic vesicle fusion with the presynaptic membrane, orchestrated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) protein complex. This compound is a neuropeptide designed to intervene in this process, offering a non-invasive, topical alternative to treatments like Botulinum Toxin (BoNT) for the modulation of muscle contraction.

Core Mechanism of Action: Competitive Inhibition of the SNARE Complex

The primary mechanism of action of this compound is its function as a competitive antagonist of the SNAP-25 protein, a key component of the SNARE complex.[1][2][3] The SNARE complex is a ternary structure formed by the proteins VAMP (Vesicle-Associated Membrane Protein), Syntaxin, and SNAP-25, which is essential for the fusion of synaptic vesicles with the neuronal membrane and the subsequent release of acetylcholine.[2]

This compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[1][3] This structural similarity allows it to compete with native SNAP-25 for a position within the SNARE complex.[1] By binding to Syntaxin and VAMP, this compound forms a non-functional SNARE complex, thereby preventing the successful docking and fusion of acetylcholine-containing vesicles.[1][2] This destabilization of the SNARE complex leads to a reduction in the release of neurotransmitters into the synaptic cleft, resulting in the attenuation of muscle contraction.[2] Consequently, the repeated muscular contractions that cause expression lines are diminished, leading to a smoother skin appearance.[4]

It is important to distinguish the mechanism of this compound from that of Botulinum Toxin. While both target the SNARE complex, BoNT proteolytically cleaves the SNAP-25 protein, leading to an irreversible inhibition of neurotransmitter release and muscle paralysis. In contrast, this compound acts as a competitive inhibitor, offering a reversible and more subtle modulation of muscle contraction.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism and experimental evaluation of this compound, the following diagrams are provided.

Acetyl_Octapeptide_1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell acetylcholine Acetylcholine Vesicle ach_release Acetylcholine acetylcholine->ach_release Release snare_complex SNARE Complex (VAMP, Syntaxin, SNAP-25) snare_complex->acetylcholine Vesicle Docking & Fusion non_functional_snare Non-functional SNARE Complex acetyl_octapeptide This compound (SNAP-8) acetyl_octapeptide->non_functional_snare Competes with SNAP-25 ca_channel Ca2+ Channel ca_ion Ca2+ ca_channel->ca_ion Influx ca_ion->snare_complex Triggers ach_receptor ACh Receptor ach_release->ach_receptor Binds muscle_contraction Muscle Contraction ach_receptor->muscle_contraction Initiates

Figure 1: Signaling pathway of this compound in modulating muscle contraction.

Experimental_Workflow_Efficacy_Testing cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Clinical) snare_assay SNARE Complex Formation Assay catecholamine_assay Catecholamine Release Assay (Chromaffin Cells) subject_recruitment Subject Recruitment (w/ Expression Wrinkles) snare_assay->subject_recruitment Translates to glutamate_assay Glutamate (B1630785) Release Assay (Neuron Culture) baseline Baseline Wrinkle Measurement (Skin Topography) subject_recruitment->baseline treatment Topical Application of Formulation (e.g., 10% SNAP-8 Solution) baseline->treatment follow_up Follow-up Measurements (e.g., 28 days) treatment->follow_up data_analysis Data Analysis (% Wrinkle Reduction) follow_up->data_analysis

Figure 2: General experimental workflow for efficacy testing of this compound.

Quantitative Data from Efficacy Studies

The efficacy of this compound in modulating neurotransmitter release and reducing wrinkles has been quantified in several key studies. The following tables summarize the significant findings.

Table 1: In Vitro Efficacy of this compound

Experimental AssayCell TypePeptide ConcentrationEndpoint MeasuredResultReference
Glutamate Release AssayPrimary Neuron Culture1.5 mMInhibition of Glutamate Release43% inhibition[6]
Catecholamine Release AssayChromaffin Cells100 µMInhibition of Adrenaline and Noradrenaline ReleaseModulation observed (quantitative data not specified)[1]
SNARE Complex FormationIn vitro reconstituted proteinsNot specifiedAssembly with Syntaxin and SynaptobrevinCompetitive inhibition demonstrated[1]

Table 2: In Vivo (Clinical) Efficacy of this compound

Study DesignNumber of SubjectsFormulationDuration of TreatmentEndpoint MeasuredResultReference
Skin Topography Analysis17Cream with 10% SNAP-8 Solution (0.05% active ingredient)28 days (twice daily application)Wrinkle Depth ReductionMean reduction of 34.98%; Maximum reduction of 63.13%[7]
Clinical StudyNot specifiedNot specified28 daysWrinkle Depth ReductionUp to 38% reduction[8]

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in the efficacy studies of this compound.

In Vitro Inhibition of SNARE Complex Formation

Objective: To evaluate the competitive efficacy of this compound (SNAP-8) in inhibiting the formation of the SNARE complex.

Principle: This assay measures the ability of SNAP-8 to compete with native SNAP-25 for binding to Syntaxin and Synaptobrevin, the other two proteins in the SNARE complex. The formation of the SNARE complex can be detected using various biophysical techniques, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA)-based methods.

General Protocol (based on principles from Lipotec's technical information): [1]

  • Protein Preparation: Obtain or purify recombinant SNARE proteins (Syntaxin, VAMP/Synaptobrevin, and SNAP-25).

  • Immobilization: Immobilize one of the SNARE proteins (e.g., Syntaxin) onto a solid support (e.g., a microplate well).

  • Competitive Binding: Incubate the immobilized protein with a mixture of the other SNARE protein (e.g., VAMP) and either native SNAP-25 (positive control) or this compound at various concentrations. A negative control with heat-denatured proteins should be included.

  • Detection: The formation of the SNARE complex is detected by measuring the amount of the third SNARE protein (e.g., VAMP) that has bound to the immobilized protein. This can be achieved using a labeled antibody against the third protein.

  • Data Analysis: The efficacy of this compound is determined by the degree to which it inhibits the formation of the SNARE complex compared to the positive control. The lower the formation of the SNARE complex, the higher the efficacy of the peptide.

In Vitro Modulation of Neurotransmitter Release

Objective: To assess the ability of this compound to inhibit the release of neurotransmitters from neuronal or neuroendocrine cells.

Principle: Cultured neuronal cells (for glutamate release) or chromaffin cells (for catecholamine release) are pre-loaded with a radiolabeled or fluorescently tagged neurotransmitter or its precursor. The cells are then stimulated to induce neurotransmitter release in the presence or absence of this compound. The amount of released neurotransmitter in the culture medium is quantified.

General Protocol for Catecholamine Release in Chromaffin Cells: [1]

  • Cell Culture: Culture chromaffin cells in appropriate media.

  • Loading: Incubate the cells with tritiated adrenaline and noradrenaline to allow for their uptake.

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 100 µM).

  • Stimulation: Induce neurotransmitter release using a secretagogue (e.g., high potassium solution or a cholinergic agonist).

  • Quantification: Collect the supernatant and measure the amount of released tritiated catecholamines using liquid scintillation counting.

  • Data Analysis: Compare the amount of neurotransmitter released from treated cells to that from untreated control cells to determine the percentage of inhibition.

General Protocol for Glutamate Release in a Neuron Cell Culture: [1][6]

  • Cell Culture: Establish a primary culture of neurons.

  • Treatment: Incubate the neuron culture with this compound at a specified concentration (e.g., 1.5 mM). A positive control, such as Botulinum Toxin A, can be used for comparison.

  • Stimulation: Depolarize the neurons to trigger glutamate release.

  • Quantification: Measure the concentration of glutamate in the culture medium using a validated assay, such as high-performance liquid chromatography (HPLC) or an enzyme-based colorimetric assay.

  • Data Analysis: Calculate the percentage of inhibition of glutamate release by comparing the treated group to the untreated control.

In Vivo (Clinical) Evaluation of Wrinkle Reduction

Objective: To determine the efficacy of a topical formulation containing this compound in reducing the appearance of expression wrinkles on human skin.

Principle: This is a clinical trial involving human subjects with visible facial wrinkles. The depth and volume of wrinkles are measured at baseline and after a period of product application using non-invasive skin topography analysis techniques.

General Protocol: [7]

  • Subject Recruitment: Select a cohort of healthy volunteers with prominent expression lines (e.g., around the eyes or on the forehead).

  • Inclusion/Exclusion Criteria: Define clear criteria for subject participation, including age, skin type, and the absence of other interfering skin conditions or treatments.

  • Baseline Measurement: At the beginning of the study (T=0), measure the skin topography of the target area for each subject using a non-invasive imaging system (e.g., silicone replicas followed by image analysis, or direct 3D skin imaging).

  • Product Application: Provide the subjects with the cosmetic formulation containing a specified concentration of this compound solution (e.g., a cream with 10% SNAP-8 solution). Instruct the subjects on the application regimen (e.g., twice daily to the target area).

  • Follow-up Measurements: After a predetermined period (e.g., 28 days), repeat the skin topography measurements under the same conditions as the baseline.

  • Data Analysis: Analyze the images to quantify changes in wrinkle depth, volume, and other relevant parameters. Calculate the mean and maximum percentage of wrinkle reduction for the study group.

  • Safety Evaluation: Monitor subjects for any adverse skin reactions throughout the study.

Conclusion

This compound represents a targeted, mechanism-based approach to the topical management of expression wrinkles. Its ability to act as a competitive inhibitor of the SNARE complex provides a compelling, non-invasive alternative for modulating muscle contraction. The quantitative data from both in vitro and in vivo studies support its efficacy in reducing the signs of aging associated with facial expressions. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this and similar neuropeptides in the fields of dermatology and cosmetic science. Further research focusing on optimizing delivery systems to enhance skin penetration and long-term efficacy will be crucial for maximizing the therapeutic and cosmetic potential of this compound.

References

An In-depth Technical Guide to Acetyl Octapeptide-1 and its Inhibition of the SNARE Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, also commercially known as Acetyl Octapeptide-3 or SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This document provides a detailed technical overview of its core mechanism of action: the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By mimicking a key protein in the neurotransmitter release pathway, this octapeptide offers a non-invasive, topical alternative to botulinum neurotoxins for the reduction of expression lines. This guide consolidates quantitative efficacy data, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows.

Introduction to this compound

This compound is an elongated version of the well-known hexapeptide Argireline (Acetyl Hexapeptide-8). Its amino acid sequence is Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2] This octapeptide is designed to reduce the depth of wrinkles caused by the contraction of facial muscles, particularly on the forehead and around the eyes.[2][3] It functions as a muscle relaxant by interfering with the molecular machinery responsible for neurotransmitter release at the neuromuscular junction.[1][4] Unlike botulinum toxins, which are highly potent neurotoxic proteins that cause muscle paralysis, this compound offers a milder, reversible, and safer mechanism of action.[1][2]

Peptide Specifications:

  • INCI Name: this compound / Acetyl Octapeptide-3

  • Sequence: Ac-EEMQRRAD-NH2[3]

  • Molecular Formula: C41H70N16O16S[3]

  • Molecular Weight: Approximately 1075.2 g/mol [3]

  • Appearance: White to off-white powder[3]

  • Purity: Typically >95%[3][5]

Core Mechanism: SNARE Complex Inhibition

The primary mechanism of action for this compound is its modulation of the SNARE complex, a critical component for vesicular fusion and neurotransmitter exocytosis.

The Role of the SNARE Complex

In neuronal cells, the release of neurotransmitters like acetylcholine (B1216132) into the synaptic cleft is what triggers muscle contraction.[6] This release is mediated by the fusion of neurotransmitter-containing vesicles with the presynaptic membrane. The SNARE complex is the core machinery that drives this fusion. It is a ternary complex formed by three key proteins:[6][7]

  • VAMP2 (Synaptobrevin): A vesicle-associated membrane protein (v-SNARE) located on the synaptic vesicle.

  • Syntaxin: A target membrane protein (t-SNARE) on the neuronal cell membrane.

  • SNAP-25 (Synaptosomal-associated protein, 25kDa): A t-SNARE anchored to the neuronal cell membrane that contributes two alpha-helices to the complex.

These three proteins assemble into a stable, four-helix bundle that pulls the vesicle and the cell membrane together, providing the energy required for membrane fusion and subsequent neurotransmitter release.[7][8]

Competitive Inhibition by this compound

This compound is rationally designed to mimic the N-terminal end of the SNAP-25 protein.[1][2] This structural similarity allows it to compete with the native SNAP-25 protein for a position within the SNARE complex.[1][9]

When this compound binds to the complex, it introduces instability. This destabilized or improperly formed SNARE complex cannot efficiently mediate vesicle fusion.[6][9] As a result, the release of acetylcholine is attenuated, leading to a reduction in the degree of muscle contraction.[10][11] This relaxation of the facial muscles prevents the formation of deep expression lines and reduces the appearance of existing ones.[4][5]

This mechanism contrasts sharply with that of Botulinum Toxin A (BoNT-A), which acts as a protease that cleaves the SNAP-25 protein.[6] This irreversible cleavage prevents the SNARE complex from assembling at all, leading to muscle paralysis.[2][6] this compound, however, only modulates and destabilizes the complex, resulting in a reversible and milder muscle relaxation.[1][2]

Quantitative Data and Efficacy

The following tables summarize the quantitative data available from in vitro and clinical studies on this compound and the related peptide, Acetyl Hexapeptide-8 (Argireline), for comparative purposes.

Peptide Assay Type Concentration Result Duration Source
This compound/-3 (SNAP-8™) Clinical StudyNot SpecifiedUp to 63% reduction in wrinkle appearance28-30 days[1][12]
This compound/-3 (SNAP-8™) Clinical StudyNot SpecifiedMean wrinkle reduction of -35%Not Specified[13]
This compound/-3 (SNAP-8™) In Vitro (Glutamate Release)1.5 mM43% inhibition of glutamate (B1630785) releaseNot Applicable[13]
Acetyl Hexapeptide-8 (Argireline) Clinical Study10%Up to 30% reduction in wrinkle depth30 days[14][15]
Acetyl Hexapeptide-8 (Argireline) Clinical StudyNot Specified20.6% reduction in wrinkle volume7 days[9]
Acetyl Hexapeptide-8 (Argireline) Clinical StudyNot Specified15.9% reduction in wrinkle length7 days[9]

Visualizations of Pathways and Protocols

Signaling Pathway: SNARE Complex Formation and Inhibition

The following diagram illustrates the normal physiological process of acetylcholine release via the SNARE complex and how this compound interferes with this pathway.

SNARE_Inhibition cluster_normal Normal Neurotransmitter Release cluster_inhibited Inhibition by this compound VAMP2 VAMP2 (on vesicle) SNARE_Complex Functional SNARE Complex VAMP2->SNARE_Complex Syntaxin Syntaxin (on membrane) Syntaxin->SNARE_Complex SNAP25 SNAP-25 (on membrane) SNAP25->SNARE_Complex Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release Contraction Muscle Contraction ACh_Release->Contraction AO1 Acetyl Octapeptide-1 SNAP25_i SNAP-25 AO1->SNAP25_i Competes with Unstable_SNARE Unstable SNARE Complex AO1->Unstable_SNARE SNAP25_i->Unstable_SNARE VAMP2_i VAMP2 VAMP2_i->Unstable_SNARE Syntaxin_i Syntaxin Syntaxin_i->Unstable_SNARE Reduced_Fusion Reduced Vesicle Fusion Unstable_SNARE->Reduced_Fusion Reduced_ACh Reduced Acetylcholine Release Reduced_Fusion->Reduced_ACh Relaxation Muscle Relaxation Reduced_ACh->Relaxation

Caption: Mechanism of SNARE complex inhibition by this compound.

Experimental Workflow: In Vitro SNARE Complex Assembly Assay

This diagram outlines a typical workflow to assess the inhibitory effect of a peptide on the formation of the SNARE complex in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents 1. Prepare Reagents: - Recombinant SNARE proteins (Syntaxin, VAMP2, SNAP-25) - this compound (Test) - Control Peptide (Negative) - Incubation Buffer Incubation 2. Incubation: Mix SNARE proteins in tubes. Add Test Peptide, Control, or Buffer. Reagents->Incubation Reaction 3. Reaction: Incubate at 37°C to allow SNARE complex formation. Incubation->Reaction SDS_PAGE 4. SDS-PAGE: Terminate reaction with SDS buffer. Run samples on polyacrylamide gel. Reaction->SDS_PAGE Staining 5. Detection: - Coomassie Blue Staining OR - Western Blot with specific antibodies. SDS_PAGE->Staining Quantify 6. Quantification: Measure band intensity of the stable SNARE complex (high MW band). Staining->Quantify

Caption: Workflow for an in vitro SNARE complex assembly inhibition assay.

Experimental Protocols

Detailed protocols are essential for the replication and validation of findings. Below are methodologies for key experiments cited in the evaluation of SNARE complex inhibitors.

In Vitro SNARE Complex Formation and Inhibition Assay

This assay measures the ability of a peptide to prevent the assembly of the three core SNARE proteins into a stable complex.

  • Objective: To quantify the inhibition of ternary SNARE complex formation by this compound.

  • Materials:

    • Recombinant purified proteins: Syntaxin 1A, VAMP2, SNAP-25A.

    • This compound stock solution.

    • Negative control peptide (e.g., a scrambled sequence).

    • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl).

    • SDS-PAGE loading buffer, gels, and electrophoresis apparatus.

    • Western Blotting equipment and antibodies specific to one of the SNARE proteins (e.g., anti-Syntaxin).

    • Coomassie Brilliant Blue stain.

  • Protocol:

    • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures. A typical reaction would include equimolar concentrations (e.g., 2-5 µM) of Syntaxin 1A, VAMP2, and SNAP-25A in the assay buffer.

    • Inhibitor Addition: Add varying concentrations of this compound to the test samples. Add the negative control peptide to another set and only buffer to the positive control (uninhibited) sample.

    • Incubation: Incubate all samples at 37°C for a defined period (e.g., 1-3 hours) to allow for complex formation.

    • Termination: Stop the reaction by adding SDS-PAGE loading buffer. Do not boil the samples, as the SNARE complex is heat-stable but SDS-resistant.

    • Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel and run until adequate separation is achieved.

    • Detection:

      • Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. The assembled ternary SNARE complex will appear as a high molecular weight band.

      • Western Blotting: Transfer the proteins to a PVDF membrane. Probe with a primary antibody against one of the SNARE components, followed by a secondary HRP-conjugated antibody. Detect using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the density of the high molecular weight SNARE complex band in each lane using densitometry software (e.g., ImageJ). Compare the band intensity in the peptide-treated samples to the uninhibited control to calculate the percentage of inhibition.

Neurotransmitter Release Assay from Cultured Neuronal Cells

This cell-based assay measures the functional consequence of SNARE complex inhibition—the reduction in neurotransmitter release.

  • Objective: To determine the effect of this compound on depolarization-induced neurotransmitter (e.g., glutamate, norepinephrine) release from cultured cells.

  • Materials:

    • Neuronal cell line (e.g., PC12 cells, primary chromaffin cells, or cultured neurons).

    • Cell culture medium and reagents.

    • This compound.

    • Basal salt solution (e.g., Krebs-Ringer-HEPES buffer).

    • High potassium (depolarizing) solution (basal solution with KCl concentration increased to 50-60 mM).

    • Detection kit for the specific neurotransmitter (e.g., Glutamate Assay Kit, ELISA for norepinephrine).

  • Protocol:

    • Cell Culture: Plate cells in multi-well plates and culture until they are differentiated and ready for the assay.

    • Peptide Pre-incubation: Wash the cells with the basal salt solution. Pre-incubate the cells with various concentrations of this compound in the basal solution for a period (e.g., 30 minutes to 2 hours) to allow for peptide uptake.

    • Stimulation: To induce neurotransmitter release, remove the peptide-containing solution and add the high potassium (depolarizing) solution. Incubate for a short period (e.g., 2-5 minutes).

    • Sample Collection: Collect the supernatant (extracellular medium) from each well. This contains the released neurotransmitters.

    • Quantification: Analyze the concentration of the target neurotransmitter in the collected supernatant using an appropriate detection method (e.g., colorimetric assay, fluorescence assay, or ELISA).

    • Analysis: Compare the amount of neurotransmitter released from peptide-treated cells to that released from untreated (control) cells. Calculate the percentage of inhibition for each peptide concentration.

Conclusion

This compound represents a significant advancement in cosmetic science, providing a targeted, non-invasive approach to mitigating the signs of aging. Its mechanism, centered on the competitive inhibition of the SNARE complex, is well-supported by in vitro and clinical data. By mimicking the N-terminus of SNAP-25, it effectively destabilizes the protein machinery essential for muscle-contracting neurotransmitter release. This leads to a measurable reduction in the appearance of expression wrinkles. The detailed protocols and mechanistic pathways provided in this guide offer a comprehensive resource for researchers and developers working to validate, formulate, and innovate with this and other neuromodulating peptides. As the demand for effective and safe alternatives to invasive procedures grows, the scientific understanding of peptides like this compound will be paramount.

References

Acetyl Octapeptide-1: A Deep Dive into its Function as a SNAP-25 Mimic for Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as acetyl octapeptide-3 and commercially available under names like SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields for its potential to modulate neurotransmitter release.[1][2] This technical guide delves into the core mechanism of this compound, focusing on its function as a biomimetic of SNAP-25, a key protein in the synaptic vesicle fusion machinery. We will explore the quantitative data supporting its efficacy, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating neuropeptides and their therapeutic applications.

Introduction: The SNARE Complex and Neurotransmitter Release

The release of neurotransmitters at synaptic terminals is a fundamental process for neuronal communication. This process is meticulously orchestrated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex.[3][4][5] This protein machinery facilitates the fusion of synaptic vesicles, containing neurotransmitters, with the presynaptic membrane, leading to the exocytosis of their contents into the synaptic cleft.

The core SNARE complex is a heterotrimeric assembly composed of three key proteins:

  • Synaptobrevin (or VAMP - Vesicle-Associated Membrane Protein): Located on the synaptic vesicle membrane.

  • Syntaxin (B1175090): Anchored in the presynaptic plasma membrane.

  • SNAP-25 (Synaptosome-Associated Protein of 25 kDa): Also located on the presynaptic plasma membrane.[6][7]

The formation of this stable four-helix bundle brings the vesicle and plasma membranes into close proximity, driving the fusion process.[4][7] Disruption or modulation of the SNARE complex formation can therefore significantly impact neurotransmitter release.[5][8] This is the principle behind the action of botulinum neurotoxins (BoNTs), which cleave specific SNARE proteins, leading to muscle paralysis.[8]

This compound: A Competitive Inhibitor of SNARE Complex Formation

This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[9][10] It is designed as a mimic of the N-terminal end of the SNAP-25 protein.[8][11] This structural similarity allows it to compete with the native SNAP-25 for a position within the SNARE complex.[1][2]

By competitively binding to syntaxin and synaptobrevin, this compound destabilizes the formation of a functional SNARE complex.[8] This interference attenuates the fusion of synaptic vesicles with the presynaptic membrane, resulting in a reduced release of neurotransmitters, such as glutamate (B1630785) and acetylcholine.[10][12] Unlike botulinum toxin, which causes irreversible cleavage of SNAP-25, the action of this compound is reversible, leading to a temporary and localized modulation of muscle contraction.[1]

Quantitative Efficacy Data

Several in-vitro and in-vivo studies have provided quantitative data on the efficacy of this compound. The following tables summarize key findings.

In-Vitro Efficacy Data
Parameter Result
Glutamate Release Inhibition 43% reduction in glutamate release from neuronally differentiated dental pulp stem cells at a concentration of 1.5 mM.[10]
SNARE Complex Formation Competitively inhibits the formation of the SNARE complex in reconstituted lipid vesicle fusion assays.
In-Vivo Efficacy Data (Cosmetic Applications)
Parameter Result
Wrinkle Reduction (Manufacturer Data) Up to 63% reduction in wrinkle depth, with a mean value of 35%.[10]
Fine Lines/Wrinkles Reduction (Clinical Study) A product containing acetyl octapeptide-3, among other peptides, resulted in a 25.8% noticeable decrease in fine lines/wrinkles after a 12-week clinical trial.[13]

Note on Skin Penetration: It is crucial to consider the delivery of this compound to its target site. In-vitro studies on the similar, smaller peptide acetyl hexapeptide-8 have shown that only a very small percentage (less than 0.5%) penetrates beyond the stratum corneum, with the majority remaining on the skin's surface.[14] This suggests that formulation and delivery systems are critical for the efficacy of topically applied this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound as a SNAP-25 mimic.

SNARE_Complex_Inhibition cluster_presynaptic Presynaptic Terminal cluster_snare SNARE Complex Formation vesicle Synaptic Vesicle (with Synaptobrevin) synaptobrevin Synaptobrevin syntaxin Syntaxin snap25 SNAP-25 plasma_membrane Plasma Membrane (with Syntaxin & SNAP-25) fusion Vesicle Fusion & Neurotransmitter Release synaptobrevin->fusion Normal Function syntaxin->fusion Normal Function snap25->fusion Normal Function acetyl_octapeptide This compound acetyl_octapeptide->snap25 Competes with no_fusion Inhibited Vesicle Fusion acetyl_octapeptide->no_fusion

Caption: Mechanism of this compound as a SNAP-25 mimic.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In-Vitro Competitive SNARE Complex Formation Assay (Lipid Mixing Assay)

This assay assesses the ability of this compound to inhibit the fusion of lipid vesicles mediated by reconstituted SNARE proteins.

Experimental Workflow Diagram:

Lipid_Mixing_Assay_Workflow start Start reconstitute_v Reconstitute v-SNARE (Synaptobrevin) into liposomes with FRET pair (NBD-PE and Rhodamine-PE) start->reconstitute_v reconstitute_t Reconstitute t-SNAREs (Syntaxin and SNAP-25) into unlabeled liposomes start->reconstitute_t mix Mix v-SNARE and t-SNARE liposomes reconstitute_v->mix reconstitute_t->mix add_peptide Add this compound (or control) mix->add_peptide incubate Incubate to allow for fusion add_peptide->incubate measure Measure fluorescence (dequenching of NBD) incubate->measure analyze Analyze data to determine % inhibition of fusion measure->analyze end End analyze->end

Caption: Workflow for the in-vitro lipid mixing assay.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant synaptobrevin, syntaxin, and SNAP-25 proteins.

  • Liposome (B1194612) Preparation:

    • Prepare two populations of small unilamellar vesicles (SUVs).

    • v-SNARE Liposomes: Reconstitute synaptobrevin into SUVs containing a fluorescent lipid pair for FRET (e.g., NBD-PE and Rhodamine-PE) at a concentration that causes self-quenching.

    • t-SNARE Liposomes: Reconstitute syntaxin and SNAP-25 into unlabeled SUVs.

  • Fusion Assay:

    • In a multi-well plate, mix the v-SNARE and t-SNARE liposomes.

    • Add varying concentrations of this compound or a control peptide to the wells.

    • Initiate fusion (e.g., by raising the temperature).

    • Monitor the fluorescence of the NBD donor fluorophore over time using a fluorescence plate reader. An increase in NBD fluorescence indicates lipid mixing (fusion) due to the dilution of the FRET pair.

  • Data Analysis: Calculate the initial rate of fluorescence increase for each condition. Determine the percentage of inhibition of fusion by this compound compared to the control.

In-Vitro Glutamate Release Inhibition Assay from Neuronal Cell Culture

This assay measures the effect of this compound on the release of the neurotransmitter glutamate from cultured neuronal cells.

Experimental Workflow Diagram:

Glutamate_Release_Assay_Workflow start Start culture_cells Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) start->culture_cells differentiate Differentiate cells to a mature neuronal phenotype culture_cells->differentiate pre_incubate Pre-incubate cells with This compound or control differentiate->pre_incubate depolarize Depolarize cells to induce neurotransmitter release (e.g., with high K+ solution) pre_incubate->depolarize collect_supernatant Collect cell supernatant depolarize->collect_supernatant measure_glutamate Measure glutamate concentration in supernatant using a commercial assay kit collect_supernatant->measure_glutamate analyze Analyze data to determine % inhibition of glutamate release measure_glutamate->analyze end End analyze->end

Caption: Workflow for the in-vitro glutamate release assay.

Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons (e.g., cortical or hippocampal neurons). Differentiate the cells to establish a mature neuronal phenotype capable of neurotransmitter release.

  • Peptide Treatment: Pre-incubate the differentiated cells with various concentrations of this compound or a control peptide for a specified period.

  • Depolarization: Wash the cells and then stimulate them with a depolarizing solution (e.g., a high potassium buffer) to trigger vesicular glutamate release.

  • Sample Collection: Collect the cell culture supernatant at specific time points after depolarization.

  • Glutamate Quantification: Measure the concentration of glutamate in the collected supernatants using a commercially available glutamate assay kit (colorimetric or fluorometric).

  • Data Analysis: Normalize the glutamate release to the total protein content of the cells. Calculate the percentage of inhibition of glutamate release by this compound compared to the control.

In-Vivo Wrinkle Reduction Analysis (Topical Application)

This protocol outlines a clinical study design to evaluate the anti-wrinkle efficacy of a topical formulation containing this compound.

Experimental Workflow Diagram:

Wrinkle_Reduction_Analysis_Workflow start Start recruit Recruit human volunteers with periorbital or forehead wrinkles start->recruit baseline Baseline measurements: - Skin topography (silicone replicas) - High-resolution imaging recruit->baseline treatment Subjects apply the formulation with this compound and a placebo formulation to split-face areas for a defined period (e.g., 28 days) baseline->treatment follow_up Follow-up measurements at specific time points (e.g., day 14, day 28) treatment->follow_up analyze Analyze changes in wrinkle depth, volume, and roughness using image analysis software follow_up->analyze statistical_analysis Perform statistical analysis to determine significance analyze->statistical_analysis end End statistical_analysis->end

Caption: Workflow for in-vivo wrinkle reduction analysis.

Methodology:

  • Study Design: Conduct a double-blind, placebo-controlled, split-face study with a sufficient number of human volunteers who have visible facial wrinkles (e.g., crow's feet, forehead lines).

  • Baseline Measurements:

    • Acquire high-resolution images of the treatment areas.

    • Create silicone replicas of the skin surface to analyze skin topography.

  • Treatment Protocol:

    • Subjects will apply the formulation containing this compound to one side of their face and a placebo formulation to the other side, twice daily for a specified duration (e.g., 28 or 56 days).

  • Follow-up Assessments: Repeat the imaging and silicone replica acquisition at predefined intervals (e.g., week 4, week 8).

  • Data Analysis:

    • Analyze the silicone replicas using profilometry techniques to quantify changes in wrinkle parameters such as depth, volume, and roughness.

    • Use image analysis software to assess visible changes in wrinkle appearance from the photographs.

  • Statistical Analysis: Perform statistical analysis to compare the changes in wrinkle parameters between the this compound treated side and the placebo-treated side.

Conclusion

This compound presents a compelling approach for the modulation of neurotransmitter release through its biomimicry of the SNAP-25 protein. The available data suggests its potential in applications where a temporary and localized reduction in muscle contraction is desired. However, for topical applications, formulation and delivery strategies are paramount to ensure the peptide reaches its target in sufficient concentrations. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and similar neuropeptides, enabling researchers and developers to further explore their therapeutic and cosmetic potential. Further independent clinical trials are warranted to substantiate the cosmetic efficacy claims.

References

Acetyl Octapeptide-1: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, an elongated analogue of the well-known acetyl hexapeptide-3 (B12377308) (Argireline), has emerged as a significant cosmetic ingredient with potent anti-wrinkle properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of this compound. It details the solid-phase synthesis methodology, elucidates its function as a competitive inhibitor of the SNARE complex, and presents available quantitative data on its efficacy. Furthermore, this document includes detailed experimental protocols for key assays relevant to its characterization and visualization of its signaling pathway and experimental workflows.

Discovery and Background

This compound, also known as SNAP-8, was developed as a longer and potentially more effective version of acetyl hexapeptide-3.[1] Both peptides are designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[2][3] The SNARE complex is essential for the fusion of vesicles with the presynaptic membrane, a process that mediates the release of neurotransmitters like acetylcholine.[2][3] By interfering with the formation of this complex, these peptides aim to reduce muscle contractions that lead to the formation of expression wrinkles.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the general steps for the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (B1165640)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Anhydrous diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • For each amino acid in the sequence (from C-terminus to N-terminus: Asp-Ala-Arg-Arg-Gln-Met-Glu-Glu), pre-activate 3 equivalents of the Fmoc-protected amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal glutamic acid, wash the resin with DMF.

    • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Add the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.

    • Wash the resin extensively with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Dry the acetylated peptide-resin under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for all 8 Amino Acids Wash1->Repeat Next cycle Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash1->Acetylation Final cycle Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide This compound Purification->FinalPeptide

Synthesis workflow for this compound.

Mechanism of Action: SNARE Complex Inhibition

This compound functions by mimicking the N-terminal end of the SNAP-25 protein.[2] It competes with native SNAP-25 for a position in the SNARE complex, thereby destabilizing its formation.[2] The SNARE complex, composed of SNAP-25, syntaxin, and synaptobrevin (VAMP), is crucial for the fusion of synaptic vesicles with the presynaptic membrane, which leads to the release of neurotransmitters such as acetylcholine.[2][3] By inhibiting the formation of a functional SNARE complex, this compound attenuates the release of these neurotransmitters, leading to a reduction in muscle contractions and consequently, a decrease in the appearance of expression wrinkles.[2]

SNARE_Pathway cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane Vesicle Synaptic Vesicle VAMP2 Synaptobrevin (VAMP2) ACh Acetylcholine SNARE SNARE Complex Formation VAMP2->SNARE Syntaxin Syntaxin Syntaxin->SNARE SNAP25 SNAP-25 SNAP25->SNARE Fusion Vesicle Fusion & Neurotransmitter Release SNARE->Fusion Contraction Muscle Contraction Fusion->Contraction AOct1 This compound AOct1->SNARE Inhibits

Inhibition of the SNARE complex by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy

ParameterValueConcentrationSource
Glutamate (B1630785) Release Inhibition43%1.5 mM[2]

Table 2: Clinical Efficacy (Anti-Wrinkle Effect)

ParameterValueStudy DurationSource
Maximum Wrinkle Reduction-63.18%28 days[2]
Mean Wrinkle Reduction-35%28 days[2]
Improvement in Facial LinesStatistically Significant (p=0.006)14 weeks[4]
Improvement in Facial WrinklesStatistically Significant (p=0.018)14 weeks[4]
Improvement in Eye LinesStatistically Significant (p<0.001)14 weeks[4]
Improvement in Eye WrinklesStatistically Significant (p=0.001)14 weeks[4]

Key Experimental Methodologies

In Vitro Neurotransmitter Release Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory effect of peptides on neurotransmitter release from cultured neuronal cells, such as PC12 cells.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with supplements)

  • Krebs-Ringer-HEPES (KRH) buffer

  • High potassium KRH buffer (e.g., containing 50-60 mM KCl)

  • This compound solution at various concentrations

  • Reagents for neurotransmitter detection (e.g., for HPLC with electrochemical detection for catecholamines, or a glutamate assay kit)

Procedure:

  • Cell Culture: Culture PC12 cells to a suitable confluency in multi-well plates.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with different concentrations of this compound in KRH buffer for a defined period (e.g., 30-60 minutes).

  • Stimulation: Remove the pre-incubation solution and stimulate the cells with high potassium KRH buffer for a short period (e.g., 5-10 minutes) to induce depolarization and neurotransmitter release. A control group should be stimulated without prior exposure to the peptide.

  • Sample Collection: Collect the supernatant (extracellular medium) containing the released neurotransmitters.

  • Quantification: Analyze the concentration of the target neurotransmitter (e.g., dopamine, norepinephrine, or glutamate) in the collected samples using a suitable analytical method.

  • Data Analysis: Calculate the percentage inhibition of neurotransmitter release for each concentration of this compound compared to the control.

In Vitro Skin Permeation Study (Representative Protocol using Franz Diffusion Cells)

This protocol outlines a general procedure for evaluating the penetration of this compound through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor fluid (e.g., phosphate-buffered saline, PBS)

  • Formulation containing this compound

  • Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

  • Skin Preparation: Excise and prepare the skin membrane to the appropriate thickness and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor chamber with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological conditions.

  • Application of Formulation: Apply a known amount of the formulation containing this compound to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid for analysis. Replace the collected volume with fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Franz_Cell_Workflow Start Start PrepareSkin Prepare Skin Membrane Start->PrepareSkin AssembleCell Assemble Franz Cell PrepareSkin->AssembleCell ApplyFormulation Apply Formulation with This compound AssembleCell->ApplyFormulation Incubate Incubate at 32°C ApplyFormulation->Incubate Sample Collect Samples from Receptor Fluid Incubate->Sample Sample->Incubate Repeat at time intervals Analyze Quantify Peptide (LC-MS/MS) Sample->Analyze DataAnalysis Calculate Permeation Parameters Analyze->DataAnalysis End End DataAnalysis->End

Workflow for in vitro skin permeation study.

Conclusion

This compound represents a significant advancement in the field of cosmetic peptides for anti-aging applications. Its well-defined mechanism of action, involving the competitive inhibition of the SNARE complex, provides a strong scientific basis for its efficacy in reducing the appearance of expression wrinkles. The available in vitro and clinical data support its activity. The detailed methodologies provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound and similar neuromodulating peptides, facilitating further research and development in this area.

References

The Biological Function of Acetyl Octapeptide-1: A Technical Guide to a Botox-like Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 and commercially marketed as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. Functioning as a biomimetic of the N-terminal end of the SNAP-25 protein, it operates at the presynaptic terminal of the neuromuscular junction. Its primary biological function is the competitive inhibition of the SNARE complex, a critical component of the neurotransmitter release machinery. By destabilizing this complex, this compound attenuates the release of acetylcholine (B1216132), leading to a reduction in muscle contraction and consequently, the smoothing of expression lines. This document provides an in-depth examination of its molecular mechanism, a summary of quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and workflows.

Introduction

Facial wrinkling, a prominent sign of aging, is exacerbated by the repetitive contraction of facial expression muscles.[1] These contractions are triggered by the release of neurotransmitters, primarily acetylcholine (ACh), at the neuromuscular junction.[][3] The core molecular machinery responsible for the fusion of neurotransmitter-containing vesicles with the neuronal membrane is the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[1][4] this compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[5] It is designed as a safer, non-invasive topical alternative to Botulinum Toxin (BoNT), targeting the same fundamental pathway of wrinkle formation.[6][7]

Molecular Mechanism of Action: SNARE Complex Inhibition

The release of acetylcholine into the synaptic cleft is a process known as exocytosis, which is wholly dependent on the proper assembly of the SNARE complex. This ternary complex is formed by three key proteins:

  • VAMP (Vesicle-Associated Membrane Protein) or Synaptobrevin: Located on the synaptic vesicle membrane.[5]

  • Syntaxin: Located on the presynaptic plasma membrane.[5]

  • SNAP-25 (Synaptosomal-Associated Protein of 25 kDa): Also located on the presynaptic plasma membrane.[1][5]

These proteins form a tight four-helix bundle that forces the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters.[4][8]

This compound functions as a competitive antagonist of SNAP-25.[7] Its structure mimics the N-terminal domain of SNAP-25, allowing it to compete for a position within the SNARE complex.[1][5] This competition leads to the formation of a destabilized, non-functional SNARE complex.[1][7] The vesicle is unable to dock and fuse efficiently with the presynaptic membrane, resulting in a significant reduction in acetylcholine release.[1] This diminished neuronal signal leads to an attenuation of muscle contraction, relaxing the facial muscles and reducing the depth of wrinkles caused by repetitive movements.[6][9]

SNARE_Inhibition_Pathway Mechanism of SNARE Complex Inhibition by this compound cluster_0 Normal Neurotransmitter Release cluster_1 Inhibition Pathway VAMP VAMP (on Vesicle) SNARE Functional SNARE Complex VAMP->SNARE Syntaxin Syntaxin (on Plasma Membrane) Syntaxin->SNARE SNAP25 SNAP-25 (on Plasma Membrane) SNAP25->SNARE ACh_Release Acetylcholine Release SNARE->ACh_Release Contraction Muscle Contraction ACh_Release->Contraction AO1 This compound (SNAP-25 mimic) Destab_SNARE Destabilized SNARE Complex AO1->Destab_SNARE Competes with SNAP-25 SNAP25_b SNAP-25 SNAP25_b->Destab_SNARE Inhibited Reduced_ACh Reduced ACh Release Destab_SNARE->Reduced_ACh Relaxation Muscle Relaxation Reduced_ACh->Relaxation

Caption: Competitive inhibition of the SNARE complex by this compound.

Quantitative Data and Experimental Evidence

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The primary endpoints measured include the inhibition of neurotransmitter release and the clinical reduction of wrinkle depth.

Table 1: Summary of In Vitro Efficacy Data
Assay TypeModel SystemPeptide ConcentrationEndpoint MeasuredResultReference
Neurotransmitter ReleaseChromaffin Cell Culture1.5 mMGlutamate (B1630785) Release43% Inhibition[3]
SNARE Complex FormationReconstituted ProteinsNot SpecifiedComplex StabilityInhibition of Formation[1][]
Synergistic Effect StudyIn Vitro Assay0.75 mM (with Leuphasyl)Neurotransmitter Release47% Total Inhibition[3]
Table 2: Summary of In Vivo (Clinical) Efficacy Data
Study DesignFormulationDurationEndpoint MeasuredResultReference
Open LabelCream with 10% SNAP-8™ Solution28 DaysSkin Topography (Wrinkle Depth)Mean Reduction: -35%Max Reduction: -62.8%[3]
Open LabelCream with 10% SNAP-8™ Solution30 DaysAppearance of Expression LinesUp to 63% Reduction[7][9]
Open LabelMulti-peptide Serum24 WeeksInvestigator-assessed Wrinkles23% Improvement[10]
Open LabelMulti-peptide Serum24 WeeksInvestigator-assessed Skin Firmness60% Improvement[10]

Detailed Experimental Protocols

The following sections describe generalized protocols for key experiments used to validate the function of this compound.

Protocol: In Vitro Neurotransmitter Release Assay

This protocol outlines a method for quantifying the inhibitory effect of this compound on neurotransmitter release from a cultured neuronal cell model.

Objective: To measure the change in depolarization-induced neurotransmitter (e.g., glutamate or a catecholamine) release from cultured neuronal or neuroendocrine (e.g., PC12, SH-SY5Y) cells following treatment with the peptide.

Methodology:

  • Cell Culture: Plate neuronal cells onto poly-D-lysine-coated multi-well plates and differentiate for an appropriate period (e.g., 4-7 days) to allow for the development of mature synaptic machinery.[11]

  • Peptide Incubation: Pre-incubate the differentiated cells with varying concentrations of this compound (e.g., 0.1 mM to 2 mM) in a buffered solution for a defined period (e.g., 2-24 hours). Include a vehicle-only control group.

  • Depolarization: Wash the cells gently to remove excess peptide. Induce neurotransmitter release by depolarizing the cells with a high-potassium buffer (e.g., 56 mM KCl) for a short duration (e.g., 5-10 minutes). A non-depolarizing buffer is used as a negative control.

  • Supernatant Collection: Immediately collect the supernatant from each well.

  • Quantification: Analyze the concentration of the target neurotransmitter in the supernatant using a sensitive detection method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

  • Data Analysis: Normalize the amount of released neurotransmitter to the total protein content in each well. Calculate the percentage inhibition of release for each peptide concentration relative to the vehicle-treated, depolarized control.

InVitro_Workflow Workflow for In Vitro Neurotransmitter Release Assay Culture 1. Culture & Differentiate Neuronal Cells Incubate 2. Incubate with This compound (and Controls) Culture->Incubate Depolarize 3. Induce Release via Depolarization (High K+) Incubate->Depolarize Collect 4. Collect Supernatant Depolarize->Collect Quantify 5. Quantify Neurotransmitter (e.g., HPLC, ELISA) Collect->Quantify Analyze 6. Calculate % Inhibition Quantify->Analyze

Caption: A generalized workflow for an in vitro neurotransmitter release assay.
Protocol: In Vivo Clinical Anti-Wrinkle Efficacy Study

This protocol describes a typical clinical study design to assess the anti-wrinkle efficacy of a topical formulation containing this compound.

Objective: To quantify the reduction in facial wrinkle depth and skin roughness after a defined period of topical application.

Methodology:

  • Subject Recruitment: Recruit a panel of healthy volunteers (e.g., n=20-50) with mild to moderate facial wrinkles (e.g., periorbital or forehead lines). Define clear inclusion and exclusion criteria.

  • Baseline Measurement: At the start of the study (Day 0), capture high-resolution images and perform quantitative skin topography analysis on the target facial areas using techniques like silicone replica analysis with image processing or fringe projection profilometry.

  • Product Application: Provide subjects with the test formulation (e.g., a cream containing 10% of an this compound solution) and a placebo or vehicle control. Instruct them on a standardized application regimen (e.g., twice daily to the specified area). The study should be randomized and double-blinded for highest quality.

  • Follow-up Assessments: Repeat the imaging and topography measurements at predefined time points (e.g., Day 14, Day 28).[1]

  • Data Analysis: Use specialized software to analyze the skin topography data, calculating parameters such as average wrinkle depth (Ra), maximum wrinkle depth (Rz), and overall skin roughness. Perform statistical analysis (e.g., paired t-test or ANOVA) to compare the changes from baseline for the active and placebo groups.

  • Safety Evaluation: Monitor subjects for any adverse events or skin irritation throughout the study.

InVivo_Workflow Workflow for In Vivo Anti-Wrinkle Efficacy Study Recruit 1. Recruit Subject Panel Baseline 2. Baseline Measurement (Day 0) (Skin Topography) Recruit->Baseline Treatment 3. Product Application Phase (e.g., 28 Days) Baseline->Treatment FollowUp 4. Follow-Up Measurements (e.g., Day 14, Day 28) Treatment->FollowUp Analysis 5. Data Analysis (Compare vs. Baseline/Placebo) FollowUp->Analysis Report 6. Report Efficacy & Safety Analysis->Report

Caption: A generalized workflow for a clinical anti-wrinkle efficacy study.

Conclusion and Future Directions

This compound presents a compelling example of rational drug design applied to cosmetic science. Its biological function is centered on the specific and competitive inhibition of the SNARE complex, providing a targeted mechanism to reduce muscle contraction and the appearance of expression wrinkles. The quantitative data from both cellular assays and clinical trials support its efficacy. For drug development professionals, this peptide serves as a model for targeting protein-protein interactions at the synapse. Future research may focus on enhancing its skin penetration, exploring its potential in other therapeutic areas involving hyperactivity at the neuromuscular junction, and identifying synergistic combinations with other neuromodulatory peptides to achieve enhanced clinical outcomes.

References

An In-depth Technical Guide to the Cellular Uptake and Localization of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide renowned for its application in cosmetic formulations due to its purported anti-wrinkle effects. Its mechanism of action is attributed to its structural similarity to the N-terminus of the SNAP-25 protein, allowing it to interfere with the formation of the SNARE complex and subsequently modulate neurotransmitter release, leading to a reduction in muscle contractions that cause expression lines. Despite its well-characterized downstream effects, a comprehensive public understanding of its cellular uptake and subsequent intracellular localization remains largely undefined in scientific literature. This guide synthesizes the known mechanism of action of this compound and provides a detailed framework for investigating its cellular penetration and trafficking, drawing upon established methodologies in the study of cell-penetrating peptides (CPPs). This document is intended to serve as a technical resource for researchers and professionals in drug development and cosmetic science, offering both established knowledge and a proposed roadmap for future research.

Known Mechanism of Action: SNARE Complex Inhibition

This compound is designed to mimic the N-terminal end of SNAP-25, a crucial protein in the synaptic vesicle fusion machinery. By competing with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, this compound destabilizes this complex. The SNARE complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the presynaptic membrane.[1] Inhibition of the SNARE complex formation leads to a reduction in the release of acetylcholine into the neuromuscular junction, resulting in attenuated muscle contraction and a relaxation of facial muscles, which helps to diminish the appearance of expression wrinkles.[1]

SNARE_Inhibition cluster_presynaptic Presynaptic Terminal cluster_inhibition Inhibition by this compound cluster_result Result Vesicle Synaptic Vesicle (with Acetylcholine) SNARE SNARE Complex (VAMP, Syntaxin, SNAP-25) Vesicle->SNARE docks via Membrane Presynaptic Membrane SNARE->Membrane mediates fusion with Reduced_Fusion Reduced Vesicle Fusion Membrane->Reduced_Fusion Fusion is reduced AO1 This compound (SNAP-8) SNAP25 SNAP-25 AO1->SNAP25 Competes with Inhibited_SNARE Unstable SNARE Complex AO1->Inhibited_SNARE Forms SNAP25->Inhibited_SNARE Inhibited_SNARE->Reduced_Fusion Reduced_ACh Decreased Acetylcholine Release Reduced_Fusion->Reduced_ACh Muscle_Relax Muscle Relaxation Reduced_ACh->Muscle_Relax

Caption: Mechanism of SNARE complex inhibition by this compound.

Cellular Uptake and Localization: A Research Gap

A thorough review of publicly available scientific literature reveals a significant gap in the understanding of how this compound traverses the cell membrane and where it localizes within the cell to exert its effects. While its extracellular application and subsequent physiological response are documented in cosmetic studies, the specific pathways of its internalization are not well-defined. To address this, we propose a research framework based on the established principles of cell-penetrating peptide (CPP) analysis.

Proposed Cellular Uptake Mechanisms

Based on the behavior of other peptides, the cellular uptake of this compound is likely to occur through one or more of the following endocytic pathways:

  • Macropinocytosis: A non-specific process of engulfing extracellular fluid and its contents.

  • Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the formation of clathrin-coated pits.

  • Caveolae-Mediated Endocytosis: Internalization through flask-shaped invaginations of the plasma membrane rich in caveolin.

  • Clathrin- and Caveolae-Independent Endocytosis: Other less characterized pathways.

Peptide_Uptake_Pathways cluster_membrane Plasma Membrane cluster_cytosol Intracellular AO1 This compound (Extracellular) Macropinocytosis Macropinocytosis AO1->Macropinocytosis Clathrin Clathrin-Mediated Endocytosis AO1->Clathrin Caveolae Caveolae-Mediated Endocytosis AO1->Caveolae Independent Independent Endocytosis AO1->Independent Early_Endosome Early Endosome Macropinocytosis->Early_Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Independent->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosolic Release (Active Site) Late_Endosome->Cytosol Endosomal Escape Experimental_Workflow cluster_synthesis Preparation cluster_uptake Uptake Analysis cluster_mechanism Mechanism Elucidation cluster_data Data Interpretation Peptide_Synthesis Synthesize/Procure Fluorescently-Labeled This compound Flow_Cytometry Flow Cytometry (Quantification) Peptide_Synthesis->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Localization) Peptide_Synthesis->Confocal_Microscopy Data_Analysis Quantitative Analysis (Uptake Efficiency, Kinetics) Flow_Cytometry->Data_Analysis Co_localization Co-localization with Endocytic Markers Confocal_Microscopy->Co_localization Inhibitor_Study Endocytosis Inhibitor Assay (e.g., Chlorpromazine) Inhibitor_Study->Data_Analysis Pathway_ID Identification of Internalization Pathway(s) Co_localization->Pathway_ID Data_Analysis->Pathway_ID

References

Acetyl Octapeptide-1: An In-Depth Technical Guide to Aqueous Buffer Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acetyl Octapeptide-1, also known commercially as SNAP-8, is a synthetic peptide that has garnered significant attention in the cosmetic and pharmaceutical industries for its anti-wrinkle and muscle-relaxing properties. As an analogue of the N-terminal end of the SNAP-25 protein, it functions by competitively inhibiting the SNARE complex, thereby modulating neurotransmitter release. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in aqueous buffers is paramount for formulation development, stability studies, and in vitro and in vivo assays. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, detailed experimental protocols for its determination, and visualizations of its mechanism of action and relevant experimental workflows.

Quantitative Solubility Data

Buffer SystempHTemperature (°C)Ionic StrengthSolubilityReference/Notes
Phosphate Buffered Saline (PBS)7.2Not SpecifiedNot Specified10 mg/mL
Aqueous/Alcoholic SystemsNot SpecifiedNot SpecifiedNot Specified≥80 mg/mL
WaterNeutralRoom TemperatureNot ApplicableWater-soluble
Bacteriostatic WaterNot SpecifiedNot SpecifiedNot SpecifiedSoluble
DMSONot ApplicableNot SpecifiedNot Applicable10 mg/mL
Acidic Buffer (e.g., 1% Acetic Acid)<7Room TemperatureNot SpecifiedExpected to be > 1 mg/mL
Basic Buffer (e.g., Ammonium Bicarbonate)>7Room TemperatureNot SpecifiedSolubility may be lowerGeneral peptide solubility guidelines

Note: The amino acid sequence of this compound (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2) contains acidic (Glutamic Acid, Aspartic Acid) and basic (Arginine) residues. Its isoelectric point (pI) will influence its net charge and, consequently, its solubility at different pH values. Generally, peptide solubility is lowest near its pI and increases as the pH moves away from the pI.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by Visual Assessment (Turbidity)

This protocol provides a straightforward method for estimating the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (lyophilized powder)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of lyophilized this compound into a sterile microcentrifuge tube.

    • Add a small, precise volume of the desired aqueous buffer (e.g., 100 µL) to the tube to create a concentrated stock solution (e.g., 10 mg/mL).

  • Solubilization:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.

  • Visual Inspection:

    • Visually inspect the solution against a dark background for any undissolved particles or turbidity. A completely dissolved solution will be clear.

  • Serial Dilutions:

    • If the initial concentration is soluble, create a series of dilutions in the same buffer to determine the saturation point.

    • If the initial concentration is not fully soluble, add increasing volumes of the buffer until the peptide completely dissolves, and calculate the final concentration.

  • Centrifugation:

    • For solutions that appear clear, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any micro-aggregates that may not be visible to the naked eye.

  • Reporting:

    • Report the solubility as the highest concentration at which the peptide remains in a clear solution after centrifugation.

Protocol 2: Quantitative Determination of this compound Solubility using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a more precise method for quantifying the amount of dissolved this compound in a saturated solution.

Materials:

  • This compound (lyophilized powder)

  • Selected aqueous buffer

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV detector (214 nm)

  • Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of lyophilized this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube.

    • Incubate the tube at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Sample Preparation:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant from the saturated solution.

    • Analyze the chromatograms and determine the peak area corresponding to this compound.

  • Quantification:

    • Use the calibration curve to determine the concentration of Acetyl Octapeptide

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of Acetyl Octapeptide-1 using manual or automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The described methodology is intended for research and development purposes.

Introduction

This compound is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂. It is a component in various cosmetic and research applications. The synthesis of this peptide is effectively achieved through Fmoc-based SPPS, which involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support. This method simplifies the purification of the intermediate peptide at each step of the synthesis. The protocol outlined below covers the entire process from resin preparation to the final purified peptide.

Synthesis Strategy

The synthesis strategy employs Fmoc for temporary Nα-amino group protection and acid-labile protecting groups for the amino acid side chains. A Rink Amide resin is utilized to generate the C-terminal amide upon final cleavage. The synthesis workflow is depicted below.

G cluster_prep Resin Preparation cluster_synthesis Peptide Chain Elongation (7 Cycles) cluster_modification N-Terminal Modification cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_Initial Initial Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Fmoc_Deprotection_Initial Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) Fmoc_Deprotection_Initial->Coupling Wash_Coupling Wash (DMF) Coupling->Wash_Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash_Coupling->Fmoc_Deprotection Wash_Deprotection Wash (DMF, DCM) Fmoc_Deprotection->Wash_Deprotection Wash_Deprotection->Coupling Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Wash_Deprotection->Final_Fmoc_Deprotection Acetylation Acetylation (Acetic Anhydride (B1165640), DIEA in DMF) Final_Fmoc_Deprotection->Acetylation Final_Wash Final Wash (DMF, DCM) & Dry Acetylation->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentGrade
Rink Amide Resin (100-200 mesh)Synthesis Grade
Fmoc-Asp(OtBu)-OHSynthesis Grade
Fmoc-Ala-OHSynthesis Grade
Fmoc-Arg(Pbf)-OHSynthesis Grade
Fmoc-Gln(Trt)-OHSynthesis Grade
Fmoc-Met-OHSynthesis Grade
Fmoc-Glu(OtBu)-OHSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATUSynthesis Grade
N,N-Diisopropylethylamine (DIEA)Synthesis Grade
PiperidineSynthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous
Dichloromethane (DCM)Anhydrous
Acetic AnhydrideReagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
WaterHPLC Grade
Diethyl EtherReagent Grade
Acetonitrile (B52724)HPLC Grade
Protocol 1: Resin Preparation and Swelling
  • Place the Rink Amide resin (e.g., 0.25 mmol) in a reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Protocol 2: Iterative Peptide Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminus (Aspartic Acid).

2.1 Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

2.2 Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) by dissolving it in DMF with a coupling agent like HBTU (3-4 eq.) and an activator base such as DIEA (6-8 eq.). Allow the mixture to react for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step. For the coupling of the two Arginine residues, a double coupling is recommended due to potential steric hindrance.[1]

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

The following diagram illustrates the core logic of the iterative synthesis cycle.

G Start Start with Deprotected Peptide-Resin Add_AA Add Activated Fmoc-Amino Acid Start->Add_AA Couple Couple for 1-2 hours Add_AA->Couple Kaiser_Test Perform Kaiser Test Couple->Kaiser_Test Wash Wash Resin Kaiser_Test->Wash Negative Double_Couple Repeat Coupling Step Kaiser_Test->Double_Couple Positive Deprotect Fmoc Deprotection Wash->Deprotect Next_Cycle Proceed to Next Amino Acid Deprotect->Next_Cycle Double_Couple->Kaiser_Test

Caption: Decision workflow for the amino acid coupling cycle.

Protocol 3: N-Terminal Acetylation
  • After the final amino acid (Glutamic Acid) has been coupled, perform the Fmoc deprotection step as described in Protocol 2.1.

  • Prepare an acetylation solution of 10% acetic anhydride and 5% DIEA in DMF.

  • Add the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Dry the acetylated peptide-resin under vacuum.

Protocol 4: Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing multiple arginine residues, a scavenger-rich cocktail is beneficial.[2] Use approximately 10 mL of the cocktail per gram of resin.

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature. Peptides containing multiple arginine residues may require longer for complete deprotection of the Pbf group.[3][4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis
  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Use a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the pure product.

  • Confirm the identity of the product by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final this compound as a white powder.

Expected Results

The following table summarizes the expected quantitative data for the synthesis of this compound on a 0.25 mmol scale.

ParameterExpected ValueNotes
Crude Peptide Yield 70-85% (based on initial resin loading)Yield can be affected by the efficiency of coupling steps, especially for arginine residues.
Purity (Crude) 40-60%Determined by analytical RP-HPLC. The crude product will contain deletion sequences and incompletely deprotected peptides.
Purified Peptide Yield 15-30% (based on crude peptide)Yield is dependent on the resolution of the main product from impurities during RP-HPLC.
Final Purity >98%Determined by analytical RP-HPLC. This is a typical purity requirement for research and cosmetic applications.
Molecular Weight 1075.16 g/mol To be confirmed by Mass Spectrometry (ESI-MS). The observed mass should correspond to the calculated molecular weight of C₄₁H₇₀N₁₆O₁₆S.[3]

Troubleshooting

  • Incomplete Coupling: As indicated by a positive Kaiser test, especially for arginine residues.

    • Solution: Perform a second coupling with fresh reagents. Using a more powerful coupling agent like HATU can also improve efficiency.[1]

  • Low Cleavage Yield:

    • Solution: Extend the cleavage time to 3-4 hours, particularly for peptides rich in arginine. Ensure the cleavage cocktail is fresh.

  • Oxidation of Methionine:

    • Solution: Minimize the exposure of the peptide to air during cleavage and purification. The use of scavengers in the cleavage cocktail helps to prevent this.

Conclusion

The solid-phase peptide synthesis protocol detailed in these application notes provides a robust method for obtaining high-purity this compound. Adherence to the described procedures for coupling, deprotection, cleavage, and purification is crucial for a successful synthesis. The provided quantitative data and troubleshooting guide offer a comprehensive resource for researchers and professionals in the field.

References

Application Notes and Protocols for the Fmoc-based Synthesis of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide renowned for its anti-wrinkle properties, making it a key ingredient in advanced cosmetic and therapeutic formulations.[1][2] It functions by mimicking the N-terminal end of the SNAP-25 protein, competitively inhibiting the formation of the SNARE complex and thereby reducing neurotransmitter release that leads to muscle contraction.[3] This document provides a comprehensive guide to the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology. Detailed protocols for peptide assembly, N-terminal acetylation, cleavage, purification, and characterization are presented, along with quantitative data and visual workflows to aid researchers in the successful synthesis of this bioactive peptide.

Introduction to this compound and Fmoc-SPPS

This compound is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[4] Its biological activity stems from its ability to modulate the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of vesicles with the presynaptic membrane to release neurotransmitters like acetylcholine.[3] By acting as a competitive inhibitor of the SNAP-25 protein, this compound destabilizes the SNARE complex, leading to a reduction in the depth of wrinkles caused by the contraction of facial muscles.[4]

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the standard method for synthesizing such peptides.[5] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[5][6] Side chains of trifunctional amino acids are protected with acid-labile groups, which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[5]

Materials and Reagents

The following tables outline the necessary materials, reagents, and equipment for the synthesis of this compound on a 0.1 mmol scale.

Table 1: Equipment and Consumables

Equipment/ConsumableDescription
Peptide Synthesis VesselGlass vessel with a frit and stopcock suitable for manual SPPS.
Mechanical Shaker/RockerFor agitation of the resin during reactions.
Nitrogen Gas LineFor drying the resin and providing an inert atmosphere.
High-Performance Liquid Chromatography (HPLC) SystemAnalytical and preparative systems with a C18 column.
Lyophilizer (Freeze-Dryer)For removal of solvents from the purified peptide.
Mass Spectrometer (MS)For identity confirmation of the synthesized peptide.
Standard GlasswareBeakers, flasks, graduated cylinders, etc.
Syringes and NeedlesFor reagent transfer.
Centrifuge and TubesFor precipitation and pelleting of the crude peptide.

Table 2: Reagents and Solvents

Reagent/SolventGradeRecommended Supplier
Fmoc-Rink Amide MBHA resin100-200 mesh, ~0.5 mmol/g loadingVarious
Fmoc-Asp(OtBu)-OHSynthesis GradeVarious
Fmoc-Ala-OHSynthesis GradeVarious
Fmoc-Arg(Pbf)-OHSynthesis GradeVarious
Fmoc-Gln(Trt)-OHSynthesis GradeVarious
Fmoc-Met-OHSynthesis GradeVarious
Fmoc-Glu(OtBu)-OHSynthesis GradeVarious
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVarious
N-Hydroxybenzotriazole (HOBt)Synthesis GradeVarious
PiperidineReagent GradeVarious
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVarious
Dichloromethane (DCM)AnhydrousVarious
Acetic Anhydride (B1165640)Reagent GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl EtherAnhydrous, ColdVarious
Acetonitrile (B52724) (ACN)HPLC GradeVarious
WaterDeionized, HPLC GradeVarious

Experimental Protocols

The following protocols describe the manual Fmoc-SPPS of this compound on a 0.1 mmol scale.

Resin Preparation
  • Place approximately 200 mg of Fmoc-Rink Amide MBHA resin (~0.1 mmol) into the peptide synthesis vessel.

  • Add 5 mL of DMF to swell the resin. Agitate on a mechanical shaker for 1 hour.

  • Drain the DMF using nitrogen pressure.

Peptide Chain Assembly (Iterative Cycles)

The peptide sequence is assembled from the C-terminus (Asp) to the N-terminus (Glu). The following two steps, deprotection and coupling, are repeated for each amino acid.

Step 1: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes. Drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF.

  • Agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

  • In a separate vial, pre-activate the next amino acid by dissolving the Fmoc-protected amino acid (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 3 mL of DMF.

  • Allow the activation mixture to react for 15-20 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • After a successful coupling, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Repeat these deprotection and coupling cycles for all amino acids in the sequence: Ala, Arg(Pbf), Arg(Pbf), Gln(Trt), Met, Glu(OtBu), and finally Glu(OtBu).

N-Terminal Acetylation
  • After the final Fmoc deprotection of the N-terminal Glutamic acid, wash the resin with DMF (3 x 5 mL).

  • Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF (v/v).

  • Add 5 mL of the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.[7]

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the fully assembled and acetylated peptide-resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[7]

  • Add 5 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate for 2 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (OtBu, Pbf, Trt).[7]

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge to pellet the crude peptide, then carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification : Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture (containing 0.1% TFA). Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). Collect fractions containing the pure product based on UV absorbance at 220 nm.

  • Lyophilization : Combine the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.

  • Characterization :

    • Purity Analysis : Analyze the final product using analytical RP-HPLC. The purity of commercially available this compound is typically ≥98%.[8][9]

    • Identity Confirmation : Confirm the molecular weight of the synthesized peptide using mass spectrometry (e.g., ESI-MS). The expected molecular weight for this compound (C₄₁H₇₀N₁₆O₁₆S) is 1075.16 g/mol .[4]

Quantitative Data

The following table summarizes the expected outcomes for the synthesis of this compound on a 0.1 mmol scale. Actual yields may vary depending on the efficiency of each coupling step.

Table 3: Synthesis Outcome and Characterization Data

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield 70-85%Gravimetric
Purity (Crude) 65-80%Analytical RP-HPLC
Final Yield (after purification) 15-30%Gravimetric
Final Purity >98%Analytical RP-HPLC[8][9]
Molecular Weight (Theoretical) 1075.16 g/mol -
Molecular Weight (Observed) 1075.16 ± 0.5 DaMass Spectrometry

Visualized Workflows and Mechanisms

Fmoc-SPPS Workflow for this compound

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

spss_workflow resin Fmoc-Rink Amide Resin swell 1. Swell Resin (DMF) resin->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat Steps 2 & 3 for all 8 Amino Acids wash2->repeat repeat->deprotect Next Cycle acetylate 4. N-terminal Acetylation (Acetic Anhydride) repeat->acetylate Final Cycle cleave 5. Cleavage & Deprotection (TFA/TIS/H₂O) acetylate->cleave purify 6. Purification (RP-HPLC) cleave->purify final_product This compound (Lyophilized Powder) purify->final_product

Fmoc-SPPS workflow for this compound synthesis.
Mechanism of Action: SNARE Complex Inhibition

This compound functions by interfering with the formation of the SNARE protein complex required for neurotransmitter release.

snare_mechanism Mechanism of this compound Action cluster_normal Normal Muscle Contraction cluster_inhibition Inhibition by this compound snare_complex SNARE Complex Formation (Syntaxin, VAMP, SNAP-25) vesicle_fusion Vesicle Fusion with Presynaptic Membrane snare_complex->vesicle_fusion ach_release Acetylcholine (ACh) Release vesicle_fusion->ach_release muscle_contraction Muscle Contraction ach_release->muscle_contraction acetyl_oct This compound (mimics SNAP-25 N-terminus) destabilized_snare Destabilized SNARE Complex (Inhibited Formation) acetyl_oct->destabilized_snare Competes with SNAP-25 snap25 SNAP-25 Protein reduced_ach Reduced ACh Release destabilized_snare->reduced_ach muscle_relaxation Muscle Relaxation (Reduced Wrinkles) reduced_ach->muscle_relaxation

This compound inhibits the SNARE complex formation.

Conclusion

The Fmoc-based solid-phase peptide synthesis protocol detailed in this application note provides a reliable and efficient method for producing high-purity this compound. By following the outlined steps for synthesis, cleavage, and purification, researchers can obtain this valuable bioactive peptide for applications in cosmetic science and drug development. The provided diagrams and quantitative data serve as a practical guide to facilitate successful synthesis and characterization.

References

Application Note and Protocol for the Purification of Acetyl Octapeptide-1 by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide with recognized anti-wrinkle properties, making it a popular ingredient in cosmetic formulations.[1][2][3] Its mechanism of action involves mimicking the N-terminal end of the SNAP-25 protein, which allows it to compete for a position in the SNARE complex.[2][4][5] This modulation of the SNARE complex inhibits the release of neurotransmitters that cause muscle contraction, leading to a reduction in the appearance of expression lines and wrinkles.[5][6]

Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound along with various impurities such as deletion sequences, truncated peptides, and by-products from the synthesis and cleavage process.[7] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and highly effective method for purifying synthetic peptides due to its high resolving power.[7][8] This technique separates molecules based on their hydrophobicity.[7] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[7] Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute.[7]

This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC.

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell vesicle Synaptic Vesicle (with Acetylcholine) snare SNARE Complex (VAMP, Syntaxin, SNAP-25) vesicle->snare Binds to snap25 snare->snap25 SNAP-25 Component no_fusion Membrane Fusion Inhibited snap25->no_fusion Leads to acetyl_octapeptide This compound acetyl_octapeptide->snap25 Competitively Binds ACh_reduced Reduced Acetylcholine Release no_fusion->ACh_reduced receptor Acetylcholine Receptor ACh_reduced->receptor Less binding no_contraction Muscle Relaxation (Reduced Wrinkles) receptor->no_contraction Leads to

Caption: Mechanism of action for this compound.

Experimental Workflow for Purification

G prep 1. Sample Preparation hplc_setup 2. HPLC System Setup prep->hplc_setup purification 3. Purification Run hplc_setup->purification fraction 4. Fraction Collection purification->fraction analysis 5. Purity Analysis fraction->analysis lyophilization 6. Lyophilization analysis->lyophilization Pool Pure Fractions final_product Purified Acetyl Octapeptide-1 lyophilization->final_product

Caption: Experimental workflow for the purification of this compound.

Materials and Methods

1. Materials and Reagents

  • Crude this compound (post-synthesis and cleavage)

  • HPLC Grade Water[9]

  • HPLC Grade Acetonitrile (ACN)[9]

  • Trifluoroacetic Acid (TFA), HPLC Grade[9]

  • 0.22 µm or 0.45 µm Syringe Filters[10]

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.

  • Preparative C18 reverse-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm). C18 columns are generally the column of choice for the separation of peptides.[11]

  • Analytical C18 reverse-phase column (e.g., 5 µm particle size, 300 Å pore size, 150 x 4.6 mm).

  • Lyophilizer (Freeze-Dryer)

  • Vortex mixer

  • pH meter

Experimental Protocols

1. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.[9]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN.[9]

  • Degas both mobile phases prior to use by sonication or vacuum filtration.

2. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A to a concentration of approximately 10-20 mg/mL.[9]

  • Ensure the peptide is fully dissolved. Gentle vortexing can be applied.[10]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[10]

3. HPLC Purification Protocol

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Elute the bound peptides using a linear gradient of Mobile Phase B. A shallow gradient is often preferred for peptide separations.[12] A typical starting gradient is an increase of 1% of Mobile Phase B per minute.[12]

  • Detection: Monitor the elution profile at a primary wavelength of 220 nm for the peptide backbone and a secondary wavelength of 280 nm if aromatic residues were present.[9]

4. Fraction Collection

  • Collect fractions based on the UV chromatogram peaks. Collect the main peak corresponding to the this compound and any well-resolved impurity peaks for analysis.

5. Purity Analysis of Collected Fractions

  • Analyze the collected fractions containing the main peak by analytical RP-HPLC using the analytical C18 column.

  • Use a faster gradient for the analytical run to reduce analysis time.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

6. Lyophilization

  • Combine the pure fractions.

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.

Data Presentation

The following table summarizes typical parameters and expected results for the RP-HPLC purification of this compound.

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 300 Å, 250 x 21.2 mmC18, 5 µm, 300 Å, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min1.0 mL/min
Gradient 15-45% B over 30 min15-55% B over 20 min
Detection Wavelength 220 nm220 nm
Injection Volume 1-5 mL (dependent on concentration)10-20 µL
Expected Retention Time ~20-25 min~12-15 min
Typical Crude Purity ~70-80%~70-80%
Expected Final Purity >98%>98%
Expected Recovery ~50-70%N/A

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using reverse-phase HPLC. The described methodology, from sample preparation to lyophilization, is designed to yield a high-purity product suitable for research and development in the fields of cosmetics and drug development. The provided parameters can be used as a starting point and may require further optimization based on the specific crude sample characteristics and the HPLC system used.

References

Mass Spectrometry Analysis of Acetyl Octapeptide-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1 is a synthetic peptide that functions as a neurotransmitter inhibitor, primarily used in cosmetic and therapeutic applications to reduce the appearance of expression wrinkles. Its mechanism of action involves mimicking the N-terminal end of the SNAP-25 protein, thereby interfering with the formation of the SNARE complex and inhibiting the release of acetylcholine (B1216132) at the neuromuscular junction. Accurate and robust analytical methods are crucial for the quality control, formulation development, and pharmacokinetic studies of this peptide. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, is a popular active ingredient in anti-aging cosmetic products. Its efficacy is attributed to its ability to modulate muscle contraction by inhibiting the neurotransmitter release pathway. Understanding the physicochemical properties and developing reliable analytical methods for the identification and quantification of this compound in various matrices is essential for product development and quality assurance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of peptides due to its high sensitivity, selectivity, and specificity. This application note details the methodologies for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.

Mechanism of Action: Inhibition of the SNARE Complex

This compound functions by competitively inhibiting the formation of the Soluble NSF Attachment Protein Receptor (SNARE) complex. This complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine with the presynaptic membrane, a critical step in muscle contraction. The SNARE complex is composed of three key proteins: SNAP-25 and syntaxin, located on the presynaptic membrane, and synaptobrevin (also known as VAMP), found on the vesicle membrane.

By mimicking the N-terminal domain of SNAP-25, this compound binds to syntaxin, disrupting the assembly of the functional SNARE complex. This destabilization prevents the vesicle from docking and fusing with the membrane, leading to a reduction in acetylcholine release and subsequent muscle relaxation.

Signaling Pathway Diagram

Caption: Inhibition of SNARE complex formation by this compound.

Quantitative Data

The accurate mass and fragmentation pattern of this compound are critical for its identification and quantification by mass spectrometry.

ParameterValueReference
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2
Molecular Formula C41H70N16O16S
Molecular Weight 1075.16 g/mol [1]
Exact Mass 1074.4876 g/mol [2]
Predicted MS/MS Fragmentation

The following table lists the predicted major fragment ions (b and y ions) for the doubly charged precursor ion ([M+2H]2+) of this compound. This data is essential for developing a Multiple Reaction Monitoring (MRM) method for quantification.

Precursor Ion (m/z)Fragment Ionm/z
538.25 y1116.03
b2272.11
y2245.09
b3403.15
y3401.20
b4531.24
y4557.30
b5687.34
y5685.39
b6843.44
y6816.43
y7945.47

Note: The fragmentation pattern can be influenced by the collision energy and the mass spectrometer used. The listed values are predicted and should be confirmed experimentally.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a cosmetic cream formulation for LC-MS/MS analysis.

Materials:

  • Cosmetic cream containing this compound

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC vials

Procedure:

  • Weigh approximately 100 mg of the cosmetic cream into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of extraction solvent (e.g., Acetonitrile/Water 80:20 v/v with 0.1% Formic Acid).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to precipitate insoluble excipients.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean LC vial.

  • The sample is now ready for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary depending on the concentration of the peptide in the formulation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for developing a robust LC-MS/MS method for the analysis of this compound.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    Time (min) %B
    0.0 5
    5.0 40
    5.1 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): 538.25 m/z ([M+2H]2+)

  • Product Ions (Q3): Monitor at least two to three specific fragment ions from the table above (e.g., 272.11 m/z, 401.20 m/z, 685.39 m/z).

  • Collision Energy: Optimize for each transition (typically in the range of 15-30 eV).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Experimental Workflow Diagram

Experimental_Workflow Sample_Prep Sample Preparation (Extraction from Matrix) LC_Separation Liquid Chromatography (Reverse-Phase C18) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometry analysis of this compound. The detailed methodologies for sample preparation and LC-MS/MS analysis, along with the quantitative data and mechanistic diagrams, will aid researchers, scientists, and drug development professionals in the accurate and reliable characterization of this important cosmetic and therapeutic peptide. The provided methods can be adapted and optimized for specific matrices and instrumentation to meet various analytical needs.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, often referred to by the commercial name SNAP-8™, is a synthetic peptide with potent anti-wrinkle properties. Its mechanism of action is analogous to that of botulinum toxin (BoNT) in that it targets the SNARE (Soluble NSF Attachment Protein Receptor) complex, a key component of the cellular machinery responsible for neurotransmitter release. Specifically, this compound mimics the N-terminus of the SNAP-25 protein and competes for a position in the SNARE complex.[1][2] This competitive inhibition destabilizes the complex, leading to a reduction in the release of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction.[1][3] The subsequent attenuation of muscle contractions results in the relaxation of facial muscles and a reduction in the appearance of expression lines and wrinkles.[4][5][6]

These application notes provide a comprehensive guide for researchers to develop a suite of cell-based assays to characterize the bioactivity of this compound. The protocols herein describe methods to:

  • Evaluate the competitive binding of this compound to the SNARE complex.

  • Quantify the reduction in neurotransmitter release from neuronal cells.

  • Measure the inhibition of muscle cell contraction in a co-culture model.

  • Assess the cytotoxicity of the peptide.

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting neurotransmitter release.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell Acetyl_Octapeptide_1 This compound SNARE_Complex_Formation SNARE Complex Assembly Acetyl_Octapeptide_1->SNARE_Complex_Formation Competitively Inhibits (mimics SNAP-25) Relaxation Muscle Relaxation Acetyl_Octapeptide_1->Relaxation Neurotransmitter_Release Acetylcholine Release SNARE_Complex_Formation->Neurotransmitter_Release Facilitates SNARE_Complex_Formation->Relaxation SNAP25 SNAP-25 SNAP25->SNARE_Complex_Formation Synaptobrevin Synaptobrevin Synaptobrevin->SNARE_Complex_Formation Syntaxin Syntaxin Syntaxin->SNARE_Complex_Formation Neurotransmitter_Vesicle Synaptic Vesicle (containing Acetylcholine) Neurotransmitter_Vesicle->Neurotransmitter_Release Muscle_Contraction Muscle Contraction Neurotransmitter_Release->Muscle_Contraction Stimulates

This compound inhibits neurotransmitter release.

Experimental Protocols

SNAP-25 Competitive Binding Assay

This assay evaluates the ability of this compound to compete with SNAP-25 for binding to its partner proteins in the SNARE complex.

Experimental Workflow:

SNAP-25 Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Recombinant SNARE Proteins (Syntaxin, Synaptobrevin) Start->Prepare_Reagents Label_SNAP25 Label SNAP-25 (e.g., with Biotin or a Fluorophore) Prepare_Reagents->Label_SNAP25 Incubate Incubate Labeled SNAP-25, SNARE Partners, and This compound Label_SNAP25->Incubate Separate Separate Bound and Free Labeled SNAP-25 (e.g., Pull-down or ELISA) Incubate->Separate Detect Detect Signal from Labeled SNAP-25 Separate->Detect Analyze Analyze Data: Determine IC50 Detect->Analyze End End Analyze->End

Workflow for the SNAP-25 competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Recombinant SNAP-25, Syntaxin, and Synaptobrevin proteins.

    • This compound stock solution.

    • Labeling reagent for SNAP-25 (e.g., biotinylation kit or fluorescent dye).

    • Assay buffer (e.g., PBS with 0.05% Tween-20).

    • Detection reagent (e.g., streptavidin-HRP for biotinylated SNAP-25).

  • SNAP-25 Labeling:

    • Label recombinant SNAP-25 according to the manufacturer's protocol of the chosen labeling kit.

    • Determine the concentration and labeling efficiency of the labeled SNAP-25.

  • Competitive Binding Assay (ELISA format):

    • Coat a 96-well plate with recombinant Syntaxin/Synaptobrevin complex overnight at 4°C.

    • Wash the plate with assay buffer.

    • Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.

    • Prepare serial dilutions of this compound.

    • Add a fixed concentration of labeled SNAP-25 and the different concentrations of this compound to the wells.

    • Incubate for 2 hours at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound components.

    • Add the detection reagent (e.g., streptavidin-HRP) and incubate for 1 hour.

    • Add the substrate and measure the signal (e.g., absorbance at 450 nm).

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the labeled SNAP-25 binding.

Data Presentation:

This compound (µM)Labeled SNAP-25 Binding (%)
0100
0.195
180
1055
10020
10005
Neurotransmitter Release Assay

This assay measures the inhibitory effect of this compound on the release of acetylcholine from differentiated neuronal cells.

Experimental Workflow:

Neurotransmitter Release Assay Workflow Start Start Culture_Cells Culture and Differentiate Neuronal Cells (e.g., SH-SY5Y or PC12) Start->Culture_Cells Pre-treat Pre-treat Cells with This compound Culture_Cells->Pre-treat Stimulate Stimulate Neurotransmitter Release (e.g., with KCl) Pre-treat->Stimulate Collect_Supernatant Collect Cell Supernatant Stimulate->Collect_Supernatant Quantify_ACh Quantify Acetylcholine (e.g., using an Assay Kit) Collect_Supernatant->Quantify_ACh Analyze Analyze Data: Determine % Inhibition Quantify_ACh->Analyze End End Analyze->End Muscle Contraction Assay Workflow Start Start Culture_Muscle Culture and Differentiate Muscle Cells (e.g., C2C12) Start->Culture_Muscle Co-culture Co-culture Differentiated Muscle Cells with Differentiated Neuronal Cells Culture_Muscle->Co-culture Treat_Peptide Treat Co-culture with This compound Co-culture->Treat_Peptide Stimulate_Neurons Electrically or Chemically Stimulate Neurons Treat_Peptide->Stimulate_Neurons Measure_Contraction Measure Muscle Cell Contraction (e.g., Video Microscopy, Collagen Gel Assay) Stimulate_Neurons->Measure_Contraction Analyze Analyze Data: Quantify Inhibition of Contraction Measure_Contraction->Analyze End End Analyze->End Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Neuronal or Muscle Cells in a 96-well Plate Start->Seed_Cells Treat_Peptide Treat Cells with Various Concentrations of This compound Seed_Cells->Treat_Peptide Incubate Incubate for 24-72 hours Treat_Peptide->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., MTT, LDH) Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance or Fluorescence) Add_Reagent->Measure_Signal Analyze Analyze Data: Determine Cell Viability (%) Measure_Signal->Analyze End End Analyze->End

References

Assessing the Efficacy of Acetyl Octapeptide-1 on Neurotransmitter Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl octapeptide-1, also known as acetyl octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant interest in the cosmetic and therapeutic fields for its ability to modulate neurotransmitter release.[1][2][3] Structurally, it is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[2][4] This document provides detailed application notes and experimental protocols for assessing the effects of this compound on neurotransmitter release, intended for use by researchers, scientists, and professionals in drug development.

The primary mechanism of action for this compound involves its structural similarity to the N-terminal end of the SNAP-25 protein.[2][5] This allows it to compete with SNAP-25 for a position in the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[4][5][6] The SNARE complex, composed of SNAP-25, syntaxin, and VAMP (vesicle-associated membrane protein), is crucial for the fusion of synaptic vesicles with the presynaptic membrane, a necessary step for the release of neurotransmitters like acetylcholine (B1216132) and catecholamines.[6][][8] By destabilizing the SNARE complex, this compound effectively attenuates neurotransmitter release, leading to muscle relaxation and a subsequent reduction in the appearance of expression lines and wrinkles.[2][4][9]

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in inhibiting neurotransmitter release and its clinical effects.

ParameterValueConcentrationReference
Glutamate Release Inhibition43%1.5 mM[6]
Wrinkle Reduction (Maximum)63%Not Specified[4]
Wrinkle Reduction (Mean)35%Not Specified[6]
Wrinkle Depth ReductionUp to 63.18%10% SNAP-8™ solution[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating this compound, the following diagrams are provided.

cluster_0 Normal Neurotransmitter Release cluster_1 Inhibition by this compound Vesicle Vesicle SNARE_Complex SNARE Complex (SNAP-25, Syntaxin, VAMP) Vesicle->SNARE_Complex Docking & Priming Presynaptic_Membrane Presynaptic Membrane SNARE_Complex->Presynaptic_Membrane Fusion Inactive_SNARE Destabilized SNARE Complex SNARE_Complex->Inactive_SNARE Neurotransmitter_Release Neurotransmitter Release Presynaptic_Membrane->Neurotransmitter_Release Acetyl_Octapeptide_1 This compound Acetyl_Octapeptide_1->SNARE_Complex Competitive Inhibition of SNAP-25 No_Release Inhibited Neurotransmitter Release Inactive_SNARE->No_Release

Mechanism of this compound in Inhibiting Neurotransmitter Release.

Start Start: Hypothesis Formulation Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y, Primary Neurons) Start->Cell_Culture Peptide_Treatment Treatment with This compound (Varying Concentrations & Durations) Cell_Culture->Peptide_Treatment Assay_Selection Selection of Assessment Assays Peptide_Treatment->Assay_Selection SNAP25_Assay SNAP-25 Cleavage Assay (Western Blot / FRET) Assay_Selection->SNAP25_Assay Mechanism Calcium_Assay Calcium Influx Assay (Fluorescence Microscopy) Assay_Selection->Calcium_Assay Upstream Event Neurotransmitter_Assay Neurotransmitter Quantification (HPLC / ELISA) Assay_Selection->Neurotransmitter_Assay Direct Effect Data_Analysis Data Analysis and Interpretation SNAP25_Assay->Data_Analysis Calcium_Assay->Data_Analysis Neurotransmitter_Assay->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Experimental Workflow for Assessing this compound Effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

In Vitro SNAP-25 Cleavage Assay

This assay determines the ability of this compound to inhibit the formation of the SNARE complex, which can be indirectly measured by assessing the integrity of SNAP-25 in the presence of a cleavage agent like Botulinum Neurotoxin A (BoNT/A), which cleaves SNAP-25. Since this compound competes with SNAP-25, its presence should protect SNAP-25 from cleavage.

Materials:

  • Neuronal cell line (e.g., Neuro-2a, PC12)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin-streptomycin)

  • This compound stock solution

  • Botulinum Neurotoxin Type A (BoNT/A)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SNAP-25 (recognizing the intact C-terminus)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Protocol:

  • Cell Culture and Treatment:

    • Culture neuronal cells to 70-80% confluency in 6-well plates.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2-4 hours.

    • Add a known concentration of BoNT/A (e.g., 10 nM) to the wells (except for the negative control) and incubate for 24-48 hours. Include a positive control (BoNT/A alone) and a negative control (vehicle alone).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect cell lysates and centrifuge to remove debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SNAP-25 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity of intact SNAP-25. A higher intensity in the this compound treated samples compared to the BoNT/A alone control indicates inhibition of cleavage.

Calcium Influx Assay

This assay measures changes in intracellular calcium levels, which are a critical trigger for neurotransmitter release. This compound is expected to indirectly reduce depolarization-induced calcium influx by inhibiting the exocytotic machinery.

Materials:

  • Neuronal cell line or primary neurons cultured on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Depolarizing agent (e.g., high potassium chloride solution, ionomycin)

  • This compound stock solution

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating and Dye Loading:

    • Plate cells on glass-bottom dishes and allow them to adhere.

    • Prepare a loading solution of the calcium-sensitive dye in HBSS (e.g., 1-5 µM Fluo-4 AM) with a small amount of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium, wash the cells with HBSS, and incubate them with the dye loading solution for 30-60 minutes at 37°C in the dark.

  • Peptide Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Incubate the cells with varying concentrations of this compound in HBSS for a predetermined time (e.g., 30 minutes to 2 hours).

  • Measurement of Calcium Flux:

    • Place the dish on the fluorescence microscope or in the plate reader.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the depolarizing agent to stimulate calcium influx and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F0, where F0 is the baseline fluorescence) for each condition. Compare the peak fluorescence intensity and the area under the curve for control and this compound treated cells. A reduction in the fluorescence signal in the presence of the peptide suggests an inhibitory effect on processes leading to or including calcium-dependent exocytosis.

Neurotransmitter Release Quantification by HPLC

This protocol allows for the direct measurement of released neurotransmitters (e.g., glutamate, acetylcholine) from cultured neurons into the extracellular medium.

Materials:

  • Differentiated neuronal cell culture

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • Depolarizing KRH buffer (with elevated KCl concentration)

  • This compound stock solution

  • HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., fluorescence or electrochemical)

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for amino acids)

  • Neurotransmitter standards

Protocol:

  • Cell Culture and Treatment:

    • Use differentiated neuronal cultures that are known to release the neurotransmitter of interest.

    • Pre-incubate the cells with varying concentrations of this compound in KRH buffer for a defined period.

  • Stimulation and Sample Collection:

    • Wash the cells gently with KRH buffer to remove basal levels of neurotransmitters.

    • Add KRH buffer (for basal release) or depolarizing KRH buffer (for stimulated release) and incubate for a short period (e.g., 5-15 minutes).

    • Collect the supernatant (extracellular medium).

    • Immediately add a solution to stop enzymatic degradation and stabilize the neurotransmitters (e.g., perchloric acid).

  • Sample Preparation and HPLC Analysis:

    • Centrifuge the samples to pellet any debris.

    • Derivatize the supernatant with the appropriate agent if necessary for detection.

    • Inject a defined volume of the sample into the HPLC system.

    • Separate the neurotransmitters using an appropriate mobile phase and column.

    • Detect and quantify the neurotransmitter peaks based on the retention time and peak area of the standards.

  • Data Analysis:

    • Calculate the concentration of the released neurotransmitter in each sample.

    • Compare the amount of neurotransmitter released from this compound treated cells to the control cells under both basal and stimulated conditions. A dose-dependent decrease in stimulated neurotransmitter release would indicate an inhibitory effect of the peptide.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in-vitro assessment of this compound's effects on neurotransmitter release. By employing these methodologies, researchers can elucidate the peptide's mechanism of action, quantify its efficacy, and gather crucial data for the development of novel cosmetic and therapeutic applications. Diligent optimization of these protocols for specific experimental setups is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Acetyl Octapeptide-1 Skin Permeation Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing a comprehensive in vitro skin permeation study for acetyl octapeptide-1. The protocols outlined below are based on established methodologies for evaluating the dermal absorption of cosmetic peptides.

Introduction

This compound is a synthetic peptide with purported anti-wrinkle properties. Its mechanism of action is believed to involve the modulation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, thereby reducing muscle contractions that lead to the formation of expression lines.[1][2] Understanding the extent to which this compound can permeate the skin barrier is crucial for substantiating its efficacy and ensuring its safety in cosmetic formulations. This document provides a detailed protocol for an in vitro skin permeation study using Franz diffusion cells, coupled with sensitive analytical quantification by LC-MS/MS.

Signaling Pathway: this compound and the SNARE Complex

This compound is designed to mimic the N-terminal end of SNAP-25 (Synaptosomal-Associated Protein of 25 kDa), a key protein in the SNARE complex.[2] By competing with SNAP-25, this compound can disrupt the formation of the ternary SNARE complex, which is essential for the fusion of vesicles containing neurotransmitters (like acetylcholine) with the presynaptic membrane.[1][2] This disruption leads to a reduction in neurotransmitter release and consequently, a decrease in muscle contraction.

SNARE_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell Vesicle Synaptic Vesicle (contains Acetylcholine) VAMP VAMP/Synaptobrevin SNARE SNARE Complex Formation VAMP->SNARE binds Syntaxin Syntaxin Syntaxin->SNARE binds SNAP25 SNAP-25 SNAP25->SNARE binds Fusion Vesicle Fusion & Acetylcholine Release SNARE->Fusion Receptor Acetylcholine Receptor Fusion->Receptor binds to AO1 This compound AO1->Inhibition Inhibition->SNARE  Inhibits Relaxation Muscle Relaxation Inhibition->Relaxation Leads to Contraction Muscle Contraction Receptor->Contraction Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation (Human or Porcine) franz_setup Franz Diffusion Cell Setup skin_prep->franz_setup formulation_prep This compound Formulation Preparation application Apply Formulation to Skin (Donor Compartment) formulation_prep->application franz_setup->application sampling Sample Receptor Fluid at Timed Intervals application->sampling skin_processing Skin Processing at Study End (Tape Stripping, Separation) application->skin_processing extraction Peptide Extraction from Receptor Fluid & Skin Layers sampling->extraction skin_processing->extraction lcms LC-MS/MS Quantification extraction->lcms data_analysis Data Analysis & Reporting lcms->data_analysis

References

Application Notes: Acetyl Octapeptide-1 for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl Octapeptide-1, also known as SNAP-8, is a synthetic peptide composed of eight amino acids with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2][3] It is an elongated version of the well-known Acetyl Hexapeptide-8 and is primarily utilized in cosmetic and research applications for its anti-wrinkle properties.[4] This peptide is designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex involved in neurotransmitter release.[5][6] By competing with SNAP-25, this compound modulates the formation of the SNARE complex, thereby reducing the release of acetylcholine (B1216132) at the neuromuscular junction.[5][6] This action leads to a reduction in the excessive contraction of facial muscles, which helps diminish the appearance of expression lines and wrinkles.[7]

Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[2][6] In normal muscle contraction, vesicles containing the neurotransmitter acetylcholine (ACh) fuse with the presynaptic membrane to release ACh into the synaptic cleft. This fusion process is mediated by the formation of a stable SNARE complex, which includes the proteins SNAP-25, Syntaxin, and VAMP.

This compound mimics the structure of SNAP-25 and competes for a position in the SNARE complex.[5][6] This destabilizes the complex, preventing the efficient fusion of acetylcholine vesicles with the neuronal membrane.[6] Consequently, the release of acetylcholine is attenuated, leading to a relaxation of the facial muscles and a reduction in the depth of wrinkles caused by repetitive facial expressions.[7][8]

SNARE_Inhibition Mechanism of this compound cluster_presynaptic Presynaptic Neuron cluster_peptide cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Synaptic Vesicle (contains Acetylcholine) SNARE SNARE Complex Formation (SNAP-25, Syntaxin, VAMP) Vesicle->SNARE Binds to Membrane Presynaptic Membrane SNARE->Membrane Mediates Fusion ACh Acetylcholine Release Membrane->ACh Leads to AO1 This compound AO1->SNARE Competitively Inhibits (Mimics SNAP-25) Contraction Muscle Contraction ACh->Contraction Triggers

Mechanism of SNARE Complex Inhibition.

Physicochemical Properties and Formulation Data

Proper formulation is critical for ensuring the stability and efficacy of this compound in in vitro experiments. The peptide is typically supplied as a white to off-white lyophilized powder.[1][2]

Data Summary: Physicochemical Properties

Property Value Reference
Molecular Formula C41H70N16O16S [1]
Molecular Weight 1075.16 g/mol [1]
Appearance White to off-white solid/powder [1][2]
Purity (HPLC) ≥98% [2]
Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 [1]

| pH Stability | Stable in a pH range of 4.0-7.5 |[2] |

Data Summary: Solubility and Storage

Solvent Solubility Notes Reference
Water ≥80 mg/mL Excellent water solubility. [2]
PBS (pH 7.2) 10 mg/mL Soluble. [5]
DMSO 100 mg/mL (93.01 mM) Requires sonication; use newly opened, non-hygroscopic DMSO. [1]
Propylene Glycol Soluble Dissolves rapidly. [2]
Glycerin Soluble Dissolves rapidly. [2]

| Ethanol | Slightly Soluble | - |[2] |

ConditionStorage TemperatureDurationReference
Lyophilized Powder -20°C / -80°C1 year / 2 years[1]
Stock Solution (in Solvent) -20°C / -80°C1 month / 6 months[1]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize concentrations, incubation times, and cell types based on their specific experimental objectives.

Experimental_Workflow General In Vitro Experimental Workflow A 1. Stock Solution Preparation (Protocol 1) C 3. Cell Treatment (Add peptide at desired concentrations) A->C B 2. Cell Culture & Seeding (e.g., Keratinocytes, Neurons) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Assay Performance (Protocols 3, 4, or 5) D->E F 6. Data Collection & Analysis E->F

General workflow for in vitro studies.
Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a concentrated stock solution, which can be diluted to final working concentrations in cell culture media.

Materials:

  • This compound (lyophilized powder)

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)[1] or sterile deionized water[2]

  • Sterile, single-use polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-analysis: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.

  • Solvent Selection: Choose a solvent based on experimental requirements. DMSO is common for achieving high concentrations[1], while water is suitable for many applications and avoids potential solvent toxicity.[2]

  • Reconstitution: Aseptically add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Gently vortex or sonicate if necessary (especially for DMSO) until the peptide is fully dissolved.[1]

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to maintain stability and prevent contamination.[1]

  • Storage: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.

Data Table: Stock Solution Preparation (Example for 10 mM Stock)

Desired Stock Concentration Mass of Peptide Volume of DMSO to Add
10 mM 1 mg 0.0930 mL (93.0 µL)
10 mM 5 mg 0.4650 mL (465.0 µL)
10 mM 10 mg 0.9301 mL (930.1 µL)

Calculations are based on a molecular weight of 1075.16 g/mol .[1]

Protocol 2: In Vitro Cytotoxicity Assay

Before evaluating efficacy, it is essential to determine the non-toxic concentration range of this compound on the chosen cell line. The MTT or resazurin (B115843) assay is a standard method for assessing cell viability.

Materials:

  • Human keratinocytes (e.g., HaCaT) or other relevant cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from low (e.g., 0.1 µM) to high (e.g., 500 µM). Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 10% DMSO).[10]

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the peptide.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.[10]

  • Viability Assessment (Resazurin Example): a. Add 20 µL of resazurin solution to each well. b. Incubate for 2-4 hours until a color change is observed. c. Measure fluorescence at an excitation/emission of ~550/590 nm.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the peptide concentration to determine the IC50 (if applicable) and the maximum non-toxic concentration for subsequent experiments.

Protocol 3: In Vitro Skin Permeation Study

This protocol, adapted from studies on similar peptides, evaluates the ability of this compound to penetrate the skin barrier using an in vitro diffusion cell model (Franz cell).[11][12]

Materials:

  • Full-thickness human or porcine skin explants

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline, PBS)

  • Formulation containing this compound (e.g., an oil-in-water emulsion at a known concentration)

  • Syringes and collection vials

  • Tape stripping supplies

  • Homogenizer

  • Analytical method for quantification (e.g., LC-MS/MS)[13]

Procedure:

  • Skin Preparation: Obtain skin explants and cut them to the appropriate size to fit the Franz diffusion cells. Shave hair if necessary and ensure the skin is free of defects.

  • Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.[13]

  • Receptor Chamber: Fill the receptor chamber with pre-warmed PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32-37°C.

  • Dosing: Apply a precise amount of the test formulation (e.g., 2-10 mg/cm²) to the skin surface in the donor chamber.[11][13]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.

  • Terminal Steps (at 24 hours): a. Surface Wash: Carefully wash the skin surface to remove any unabsorbed formulation.[11] b. Tape Stripping: Use adhesive tape to sequentially remove layers of the stratum corneum.[13] c. Skin Separation: Separate the epidermis from the dermis (e.g., via heat treatment).[13]

  • Quantification: Homogenize the stratum corneum tapes, epidermis, and dermis separately. Analyze the peptide concentration in the receptor fluid samples and all skin layers using a validated LC-MS/MS method to determine the extent of penetration and distribution.[11]

References

Application Notes and Protocols for Acetyl Octapeptide-1 Cytotoxicity Testing in Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl octapeptide-1 is a synthetic peptide with purported anti-wrinkle and anti-aging properties, making it a subject of interest in the cosmetics and dermatology fields. As with any compound intended for topical application, a thorough evaluation of its safety profile, particularly its potential cytotoxicity to skin cells, is paramount. Primary human keratinocytes or immortalized human keratinocyte cell lines, such as HaCaT, are the principal cells of the epidermis and serve as a critical in vitro model for assessing the cutaneous toxicity of cosmetic ingredients.

Currently, publicly available, peer-reviewed studies detailing specific quantitative cytotoxicity data for this compound on keratinocytes are limited. However, information regarding the closely related peptide, acetyl octapeptide-3 (SNAP-8), suggests a favorable safety profile with low potential for skin irritation.[1] This document provides a comprehensive set of protocols for researchers to conduct their own cytotoxicity testing of acetyl octape-ptide-1 on keratinocytes, enabling the generation of robust and reliable safety data. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[2][3]

Data Presentation

Effective evaluation of cytotoxicity requires clear and comparative data presentation. The following table structure is recommended for summarizing quantitative results from cytotoxicity assays.

Table 1: Cytotoxicity of this compound on Human Keratinocytes (HaCaT) using MTT Assay

Concentration of this compound (µg/mL)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD% Cytotoxicity ± SD
0 (Vehicle Control)Insert Value100%0%
1Insert ValueCalculateCalculate
10Insert ValueCalculateCalculate
50Insert ValueCalculateCalculate
100Insert ValueCalculateCalculate
200Insert ValueCalculateCalculate
500Insert ValueCalculateCalculate
1000Insert ValueCalculateCalculate
Positive Control (e.g., 1% Triton X-100)Insert ValueCalculateCalculate

SD: Standard Deviation % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100 % Cytotoxicity = 100 - % Cell Viability

Experimental Protocols

Cell Culture and Maintenance of Human Keratinocytes (HaCaT)

This protocol outlines the standard procedure for culturing and maintaining the HaCaT cell line, which is a common model for keratinocyte research.

Materials:

  • HaCaT cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture HaCaT cells in T-75 flasks with supplemented DMEM.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete DMEM.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

MTT Assay for Cytotoxicity Assessment

This protocol provides a step-by-step method for determining the cytotoxicity of this compound on HaCaT keratinocytes.

Materials:

  • HaCaT cells

  • Complete DMEM

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

  • 96-well microplate reader

Protocol:

  • Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Prepare serial dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200, 500, 1000 µg/mL).

  • Remove the culture medium from the wells and replace it with 100 µL of the prepared peptide dilutions. Include a vehicle control (medium with the same concentration of the dissolving vehicle as the highest peptide concentration) and a positive control (e.g., 1% Triton X-100).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture HaCaT Cells Seed Seed Cells in 96-well Plate Culture->Seed TreatCells Treat Cells with Peptide Seed->TreatCells PreparePeptide Prepare this compound Dilutions PreparePeptide->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate (2-4h) AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability PlotData Generate Dose-Response Curve CalculateViability->PlotData

Caption: Experimental workflow for assessing this compound cytotoxicity in keratinocytes.

Hypothesized Peptide-Keratinocyte Interaction Pathway

peptide_interaction cluster_cell Keratinocyte Peptide This compound Receptor Cell Surface Receptor Peptide->Receptor Binding Membrane Keratinocyte Cell Membrane Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Proliferation, Differentiation) Signaling->Response Viability Maintained Cell Viability Signaling->Viability

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Acetyl Octapeptide-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low yield during the synthesis of Acetyl Octapeptide-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final yield of this compound is significantly lower than expected. What are the primary causes during Solid-Phase Peptide Synthesis (SPPS)?

A: Low yields in SPPS are a common challenge and can arise from several stages of the synthesis process. The most frequent issues include:

  • Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, leading to inaccessible reactive sites. This is a primary cause of difficult synthesis, especially for hydrophobic sequences or peptides between 5 and 20 amino acids long.[1] Signs of aggregation include the resin failing to swell properly.[1]

  • Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide will prevent the subsequent amino acid from coupling, leading to truncated sequences.

  • Inefficient Coupling: The incoming Fmoc-protected amino acid may not couple completely to the free amine on the resin. This can be due to steric hindrance, especially with bulky amino acids like Arginine, or the formation of secondary structures.[2]

  • Side Reactions: Undesirable chemical reactions can occur during synthesis, such as aspartimide formation, especially when using DBU for deprotection.[1] Diketopiperazine formation is another common side reaction, particularly at the dipeptide stage when proline is one of the first two residues.[1]

  • Cleavage and Deprotection Issues: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups can be incomplete or cause degradation of the peptide. For instance, the acetyl group at the N-terminus can sometimes lead to the loss of the N-terminal amino acid during acidic cleavage.[3]

  • Premature Peptide Cleavage: The linkage of the peptide to the resin might be unstable under the repeated cycles of deprotection and coupling, causing loss of peptide chains throughout the synthesis.

To diagnose the root cause of low yield, a systematic approach is recommended. The following workflow can help identify the problematic step.

G start Low Final Yield check_synthesis Monitor Synthesis Steps (e.g., UV, Colorimetric Tests) start->check_synthesis check_cleavage Analyze Cleaved Product (e.g., HPLC, Mass Spec) start->check_cleavage synthesis_issues Identify Synthesis Problems check_synthesis->synthesis_issues cleavage_issues Identify Cleavage Problems check_cleavage->cleavage_issues aggregation Aggregation synthesis_issues->aggregation Resin shrinking, slow reactions incomplete_coupling Incomplete Coupling/ Deprotection synthesis_issues->incomplete_coupling Positive Kaiser test after coupling side_reactions Side Reactions synthesis_issues->side_reactions Unexpected peaks in HPLC incomplete_cleavage Incomplete Cleavage cleavage_issues->incomplete_cleavage Low peptide concentration in cleavage solution degradation Peptide Degradation cleavage_issues->degradation Multiple degradation products in HPLC/MS

Caption: Diagnostic workflow for troubleshooting low peptide yield.

Q2: I suspect peptide aggregation is occurring during synthesis. How can I mitigate this?

A: Peptide aggregation is a significant hurdle and can be addressed using several strategies:

  • Solvent Modification: Switching to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the solvent can help disrupt hydrogen bonds that cause aggregation.[1]

  • Chaotropic Salts: The addition of salts like CuLi, NaClO4, or KSCN can disrupt the secondary structures of the peptide.[1]

  • Elevated Temperature: Performing the coupling reactions at a higher temperature can often overcome aggregation.[1]

  • Microwave Synthesis: Microwave irradiation can significantly improve synthesis efficiency by reducing aggregation and accelerating reaction times.[1]

  • Resin Choice: Using a low-substitution resin (0.1 to 0.4 mmol/g) for longer peptides or a more polar resin like TentaGel can reduce aggregation.[4]

  • Structural Modifications: Incorporating pseudoprolines or Dmb-dipeptides can disrupt the peptide backbone's hydrogen bonding, preventing aggregation.[1]

Strategy Description Typical Application
Solvent Exchange Replace standard solvent (e.g., DMF) with NMP or add DMSO.When aggregation is suspected due to slow reaction kinetics.
Chaotropic Salts Add salts like LiCl to the reaction mixture.For sequences known to be prone to strong aggregation.
Elevated Temperature Increase the reaction temperature (e.g., to 60°C).To disrupt secondary structures and improve solubility.[1]
Microwave Assistance Utilize a microwave peptide synthesizer.For accelerating difficult couplings and reducing aggregation.[1]
Low-Substitution Resin Use a resin with a lower loading capacity.For the synthesis of long or hydrophobic peptides.[4]
Q3: How can I improve the efficiency of my coupling reactions?

A: Inefficient coupling leads to deletion sequences and a lower yield of the desired full-length peptide. To improve coupling efficiency:

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) increases the probability of successful reaction.[2]

  • Double Coupling: Repeating the coupling step for a particular amino acid can help drive the reaction to completion, especially after proline or for sterically hindered amino acids like arginine.[2]

  • Choice of Coupling Reagents: For difficult couplings, stronger and more efficient coupling reagents should be used.

Coupling Reagent Additive Base Key Features
DICHOBtDIPEAStandard, cost-effective.
HBTUHOBtDIPEAFaster and more efficient than DIC/HOBt.
HATU HOAt DIPEA Highly efficient, low racemization, recommended for difficult sequences. [5]
COMUOxymaPureDIPEAHigh efficiency, safer alternative to HOBt/HOAt-based reagents.[5]
  • Extended Reaction Time: Increasing the coupling time can be beneficial for challenging amino acid additions.[2]

Q4: What are the best practices for the final cleavage and deprotection of this compound to maximize yield?

A: The final cleavage and deprotection step is critical for obtaining a high yield of pure peptide.

  • Choosing the Right Cleavage Cocktail: The composition of the cleavage cocktail should be tailored to the amino acid sequence of the peptide to prevent side reactions. A common and effective non-malodorous cocktail is Reagent K.

Scavenger Target Residue(s) Purpose
Water TrpTo act as a scavenger for carbocations.
Triisopropylsilane (TIS) Trp, Cys, MetTo reduce oxidized species and scavenge carbocations.[6]
Phenol (B47542) Arg, TyrTo prevent reattachment of protecting groups.[6]
1,2-Ethanedithiol (EDT) Cys, Met, TrpA potent scavenger, but has a strong odor.

A widely used general-purpose cleavage cocktail is:

  • TFA/TIS/Water (95:2.5:2.5) : Sufficient for most sequences if appropriate side-chain protecting groups were used.

  • Cleavage Conditions: The cleavage reaction is typically carried out for 1-3 hours at room temperature.[6][7] For peptides with multiple arginine residues, a longer reaction time may be necessary.[6]

  • Peptide Precipitation: After cleavage, the peptide is precipitated from the TFA solution by adding cold diethyl ether.[7] If precipitation is poor, concentrating the TFA solution before adding ether can improve recovery.[7]

  • Repeated Cleavage: If the initial cleavage yields are low, re-treating the resin with a fresh cleavage cocktail can sometimes recover more peptide.[7]

Experimental Protocols

Protocol: Monitoring Coupling Reactions with the Kaiser Test

The Kaiser test (or ninhydrin (B49086) test) is a qualitative method to detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that the coupling was incomplete.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

  • Collect a small sample of the peptide-resin (a few beads) into a small glass test tube.

  • Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, B, and C to the resin beads.

  • Heat the tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads/Solution: Indicates a high concentration of free amines (incomplete coupling).

  • Colorless/Yellow Beads and Solution: Indicates the absence or very low concentration of free amines (successful coupling).

G start Start Kaiser Test sample 1. Take Resin Sample start->sample wash 2. Wash Resin Beads sample->wash add_reagents 3. Add Ninhydrin Reagents wash->add_reagents heat 4. Heat at 100-120°C add_reagents->heat observe 5. Observe Color heat->observe positive Blue Color (Incomplete Coupling) observe->positive Positive Result negative Yellow/Colorless (Complete Coupling) observe->negative Negative Result

Caption: Standard workflow for the Kaiser test.

References

Technical Support Center: Acetyl Octapeptide-1 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of acetyl octapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2] It is primarily used as a cosmetic ingredient in anti-wrinkle and anti-aging skincare formulations.[3][4][5][6][7]

Q2: What is the primary method for purifying crude this compound?

The most common and effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][8] This technique separates the target peptide from impurities based on differences in hydrophobicity.

Q3: What are the common types of impurities encountered during the synthesis and purification of this compound?

Impurities in synthetic this compound preparations can be broadly categorized as synthesis-related and degradation-related.

  • Synthesis-Related Impurities:

    • Truncated sequences: Peptides missing one or more amino acids.

    • Deletion sequences: Peptides lacking a single amino acid from within the sequence.

    • Incompletely deprotected sequences: Peptides where side-chain protecting groups (e.g., on Arginine) have not been fully removed.[2]

    • Racemized diastereomers: Peptides containing one or more D-amino acids instead of the intended L-amino acids, which can occur during amino acid activation and coupling.[9][10][11]

  • Degradation-Related Impurities:

    • Oxidized peptide (+16 Da): The methionine residue is susceptible to oxidation, forming methionine sulfoxide.[12][13][14]

    • Aspartimide formation byproducts: The Asp-Ala sequence in the peptide is prone to forming a cyclic aspartimide intermediate, which can then hydrolyze to form β-aspartyl peptides or racemized α-aspartyl peptides. These are often difficult to separate from the main product.[15][16][17]

    • Deamidated peptide (+1 Da): The glutamine (Gln) residue can deamidate to glutamic acid (Glu) under acidic or basic conditions.[18][19]

Q4: Which analytical techniques are essential for identifying these impurities?

A combination of techniques is crucial for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the impurities from the main peptide product and to assess purity.[8]

  • Mass Spectrometry (MS): Essential for determining the molecular weights of the peptide and its impurities, which helps in identifying modifications like oxidation, deletions, or incomplete deprotection.[15]

  • Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the purified peptide, ensuring the correct ratios of each amino acid are present.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC purification and analysis of this compound.

Problem 1: HPLC chromatogram shows a peak with a mass increase of +16 Da.
  • Question: My mass spectrometry analysis shows a significant impurity peak with a molecular weight that is 16 Da higher than the target this compound. What is this impurity?

  • Answer: This is a classic indicator of methionine oxidation. The sulfur atom in the methionine side chain is easily oxidized to a sulfoxide. This can happen during synthesis, cleavage from the resin, or even during purification and storage.[13][14]

    Troubleshooting Steps:

    • Minimize Oxidation During Sample Preparation: Prepare samples fresh and keep them at low temperatures. Use degassed solvents for HPLC to minimize dissolved oxygen.

    • Modify Cleavage Cocktail: If oxidation is occurring during cleavage from the solid-phase resin, consider adding scavengers like dimethylsulfide (DMS) to the cleavage cocktail.[14]

    • Add Antioxidants to Mobile Phase: For purification, adding a small amount of a non-interfering antioxidant to the mobile phase can sometimes help, but be cautious as this can complicate the purification.

    • Post-Purification Reduction: It is possible to reduce the oxidized methionine back to its original state using reagents like N-methylmercaptoacetamide, although this adds another step to the process.

Problem 2: Multiple peaks are observed close to the main product peak, some with the same mass.
  • Question: My HPLC chromatogram displays several closely eluting peaks around my main product. Mass spectrometry shows that some of these have the same mass as my target peptide. What could be the cause?

  • Answer: This issue is often caused by the formation of aspartimide-related byproducts or racemization.[15] The Asp-Ala sequence in this compound is susceptible to forming a cyclic aspartimide intermediate, especially during the basic conditions of Fmoc deprotection. This intermediate can then lead to:

    • β-aspartyl peptides: A different peptide linkage that can have slightly different chromatographic behavior but the same mass.

    • Racemized peptides: The α-carbon of the aspartic acid can epimerize, leading to a D-Asp diastereomer which will have a different retention time but the same mass.

    • Racemization of other amino acids during synthesis can also lead to diastereomers with identical masses.[9][10]

    Troubleshooting Steps:

    • Optimize Synthesis Conditions: To minimize aspartimide formation, use milder basic conditions for Fmoc deprotection or reduce the exposure time. The use of specialized protecting groups for aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can significantly reduce this side reaction.

    • Optimize HPLC Gradient: A shallower gradient during HPLC purification can improve the resolution between these closely eluting species.[3]

    • Change HPLC Selectivity: Try a different column chemistry (e.g., phenyl-hexyl instead of C18) or a different mobile phase additive to alter the separation selectivity.

Problem 3: A pre-peak with a mass increase of +1 Da is consistently observed.
  • Question: I am observing a consistent pre-peak in my HPLC analysis with a mass that is 1 Da higher than my target peptide. What is this impurity?

  • Answer: A mass increase of 1 Da is characteristic of deamidation, where the side-chain amide of glutamine (Gln) is hydrolyzed to a carboxylic acid, converting it to glutamic acid (Glu).[18][19] Deamidated peptides are typically more acidic and therefore may elute slightly earlier in a reversed-phase gradient.

    Troubleshooting Steps:

    • Control pH: Avoid prolonged exposure to highly acidic or basic conditions during both synthesis and purification.

    • Storage Conditions: Store the crude and purified peptide at low temperatures (ideally -20°C or -80°C) and as a lyophilized powder to minimize degradation in solution.[7]

    • Optimize HPLC Conditions: Use a mobile phase with a controlled pH (e.g., pH 2-3 using TFA) and run analyses at ambient temperature if possible to reduce on-column deamidation.

Data Presentation

The following tables summarize the common impurities, their expected mass shifts, and typical analytical observations for this compound.

Table 1: Common Impurities in this compound Purification

Impurity TypeDescriptionExpected Mass Shift (Da)Typical HPLC Observation
Oxidized Peptide Oxidation of Methionine+16A distinct peak, usually eluting slightly earlier than the main peak.
Deamidated Peptide Conversion of Gln to Glu+1A pre-peak, eluting just before the main product peak.
Deletion Peptide Missing one amino acidVaries (e.g., -129 for Glu)Multiple peaks, typically eluting significantly earlier than the main peak.
Truncated Peptide Incomplete synthesisVariesA series of peaks, often at much shorter retention times.
Aspartimide Byproducts Isomers from Asp residue0Peaks eluting very close to the main peak, often as shoulders or poorly resolved peaks.
Racemized Peptide Diastereomer of the target0A closely eluting peak, either just before or just after the main peak.
Incomplete Deprotection Residual protecting group on Arg (e.g., Pbf)+252 (for Pbf group)A post-peak, typically much more hydrophobic and eluting later.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Analysis and Purification
  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient (Analytical): A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min for analytical; adjust for preparative scale based on column diameter.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm filter before injection.

Protocol 2: Mass Spectrometry for Impurity Identification
  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled directly with HPLC (LC-MS).

  • Ionization Mode: Positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for high-resolution mass data.

  • Data Acquisition: Scan a mass range that covers the expected molecular weight of the peptide and its potential impurities (e.g., m/z 400-1500).

  • Analysis: Deconvolute the resulting multi-charged spectra to determine the monoisotopic molecular weights of the parent peptide and any detected impurities. Compare these experimental masses to the theoretical masses of suspected impurities.

Protocol 3: Amino Acid Analysis (AAA)
  • Hydrolysis: The purified peptide is hydrolyzed to its constituent amino acids, typically using 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.[10]

  • Derivatization: The free amino acids are derivatized with a reagent (e.g., phenyl isothiocyanate - PITC) to make them detectable.[17]

  • Separation and Detection: The derivatized amino acids are separated by HPLC and quantified by UV or fluorescence detection.

  • Quantification: The molar ratios of the amino acids are calculated and compared to the theoretical ratios based on the peptide's sequence to confirm its composition.

Visualizations

Workflow for Impurity Identification

G cluster_0 Start: Crude Peptide cluster_1 Purification & Initial Analysis cluster_2 Impurity Characterization cluster_3 Results Crude Crude this compound HPLC RP-HPLC Purification Crude->HPLC Load Sample LCMS LC-MS Analysis HPLC->LCMS Analyze Fractions Frac Fraction Collection & Re-analysis HPLC->Frac Isolate Impurity MS High-Resolution MS (Identify Mass Shift) LCMS->MS Unexpected Mass? Pure Pure Peptide (>95%) LCMS->Pure Purity OK? Imp Identified Impurities MS->Imp AAA Amino Acid Analysis (Confirm Composition) Frac->MS Pure->AAA Final QC

Caption: Workflow for the purification and identification of impurities in this compound.

Troubleshooting Logic for Common Impurities

G Start HPLC Peak Profile Analysis MassShift Mass Shift Detected by MS? Start->MassShift SameMass Peaks with Same Mass as Target? MassShift->SameMass No Plus16 Impurity: Oxidized Met (+16 Da) Action: Check cleavage/solvents MassShift->Plus16 Yes (+16 Da) Plus1 Impurity: Deamidated Gln (+1 Da) Action: Check pH/storage MassShift->Plus1 Yes (+1 Da) OtherMass Impurity: Deletion/Truncation/Deprotection Action: Review Synthesis/Cleavage MassShift->OtherMass Yes (Other) CloseElution Impurity: Aspartimide Isomers / Racemization Action: Optimize HPLC gradient, Modify synthesis SameMass->CloseElution Yes

Caption: Decision tree for troubleshooting common impurities in this compound purification.

References

Technical Support Center: Acetyl Octapeptide-1 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Acetyl Octapeptide-1 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

A1: this compound is a synthetic peptide with anti-wrinkle properties, often used in cosmetic and therapeutic research.[1][2] Aggregation, the self-association of peptide molecules, is a significant concern as it can lead to a loss of biological activity, reduced solubility, and potential immunogenicity.[3] For experimental consistency and therapeutic efficacy, maintaining the peptide in its monomeric, active state is crucial.

Q2: What are the primary factors that induce this compound aggregation?

A2: Several factors can promote the aggregation of peptides like this compound. These include:

  • pH: Aggregation is often maximal at the peptide's isoelectric point (pI).

  • Temperature: Higher temperatures can accelerate aggregation kinetics.

  • Concentration: Increased peptide concentration can enhance the likelihood of intermolecular interactions.

  • Ionic Strength: The effect of salt concentration can be complex, either stabilizing or destabilizing the peptide depending on its properties.

  • Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can induce aggregation.

Q3: How can I detect and quantify the aggregation of this compound in my samples?

A3: Several biophysical techniques can be employed to detect and quantify peptide aggregation. Commonly used methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing information on the presence of aggregates.[4][5][6]

  • Thioflavin T (ThT) Fluorescence Assay: This dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.[7][8][9]

  • Circular Dichroism (CD) Spectroscopy: Can detect conformational changes in the peptide's secondary structure that may accompany aggregation.

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound in your experiments.

Problem 1: Visible precipitation or turbidity in the peptide solution.

This is a clear indication of significant aggregation.

dot

cluster_solutions Potential Solutions A Visible Precipitation/Turbidity B Initial Checks A->B C pH Optimization B->C Check solution pH D Temperature Control B->D Verify storage & handling temperature E Concentration Adjustment B->E Review peptide concentration G Re-dissolution Successful? C->G D->G E->G F Excipient Addition F->G H Proceed with Experiment G->H Yes I Further Optimization Needed G->I No

Caption: Troubleshooting workflow for visible peptide aggregation.

Solutions:

  • pH Adjustment:

    • Rationale: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least 1-2 units away from the pI can increase the net charge of the peptide, leading to electrostatic repulsion between molecules and preventing aggregation.

    • Action: Determine the theoretical pI of this compound. Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 7.4, and 8.5) and test the solubility and stability of the peptide.

  • Temperature Control:

    • Rationale: High temperatures can increase the rate of chemical degradation and physical instability, leading to aggregation.

    • Action: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] During experiments, maintain the peptide solution at the lowest practical temperature.

  • Concentration Reduction:

    • Rationale: Higher concentrations increase the probability of intermolecular collisions and subsequent aggregation.

    • Action: Prepare a fresh, lower-concentration stock solution. If a high concentration is required for your assay, consider adding stabilizing excipients.

  • Addition of Excipients:

    • Rationale: Certain chemical additives can stabilize the peptide in its native state.

    • Action:

      • Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and stabilizers.

      • Amino Acids (e.g., arginine, glycine): Can reduce aggregation by various mechanisms.

      • Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.

Illustrative Data on pH and Temperature Effects:

The following table provides hypothetical data to illustrate the expected impact of pH and temperature on the aggregation of this compound after 24 hours of incubation.

pHTemperature (°C)% Aggregation (Hypothetical)
4.045%
4.02515%
4.03730%
7.442%
7.4258%
7.43718%
8.543%
8.52510%
8.53722%
Problem 2: Inconsistent experimental results or loss of peptide activity.

This may be due to the formation of soluble, non-visible aggregates.

dot

A Inconsistent Results/Loss of Activity B Characterize Aggregation State A->B C Size Exclusion Chromatography (SEC) B->C D Dynamic Light Scattering (DLS) B->D E Formulation Optimization C->E D->E F Buffer Optimization E->F G Excipient Screening E->G H Re-evaluate Activity F->H G->H I Consistent Results H->I Yes J Further Investigation H->J No

Caption: Workflow for addressing soluble peptide aggregation.

Solutions:

  • Analytical Characterization:

    • Action: Utilize SEC and/or DLS to analyze the aggregation state of your peptide solution. Compare the chromatograms or size distribution profiles of fresh and stored solutions.

  • Formulation Optimization:

    • Rationale: The composition of the solution can significantly impact peptide stability.

    • Action:

      • Buffer System: Experiment with different buffer species (e.g., citrate, phosphate, histidine) at the optimal pH.

      • Excipient Screening: Systematically screen a panel of excipients (sugars, amino acids, surfactants) at various concentrations to identify the most effective stabilizer.

Illustrative Data on Excipient Effects:

The following table presents hypothetical data on the effect of different excipients on this compound aggregation as measured by SEC.

ExcipientConcentration% Monomer (Hypothetical)
None-85%
Arginine50 mM92%
Sucrose5% (w/v)95%
Polysorbate 800.02% (v/v)98%

Experimental Protocols

Protocol 1: Detection of this compound Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric, dimeric, and higher-order aggregates of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • SEC column suitable for peptide separation (e.g., 100-300 Å pore size)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • This compound samples (control and experimental)

Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare samples by diluting the this compound solution to a final concentration of 1 mg/mL in the mobile phase.

  • Inject 20 µL of the sample onto the column.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Identify peaks corresponding to the monomer, dimer, and larger aggregates based on their elution times (larger molecules elute earlier).

  • Integrate the peak areas to determine the relative percentage of each species.

Protocol 2: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of this compound particles in solution.

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • This compound samples

Method:

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Filter the peptide samples through a 0.22 µm syringe filter to remove dust and large particulates.

  • Pipette the sample into the cuvette, ensuring no air bubbles are present.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform multiple measurements to obtain an average size distribution profile.

  • Analyze the data to identify the presence of larger species indicative of aggregation.

Signaling Pathway: Mechanism of Action of this compound

This compound is believed to exert its anti-wrinkle effect by interfering with the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the release of neurotransmitters that cause muscle contraction.

dot

A Nerve Impulse B Vesicle with Acetylcholine A->B D SNARE Complex Formation (Syntaxin, SNAP-25, VAMP2) B->D C Presynaptic Membrane C->D E Vesicle Fusion D->E F Acetylcholine Release E->F G Muscle Contraction F->G H This compound I Inhibition H->I I->D

Caption: this compound inhibits SNARE complex formation.

References

Technical Support Center: Acetyl Octapeptide-1 SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the Solid-Phase Peptide Synthesis (SPPS) of Acetyl Octapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the SPPS of this compound?

A1: During the Fmoc-SPPS of this compound, several side reactions can occur, leading to impurities and lower yields. The most prevalent issues include incomplete coupling leading to deletion sequences, racemization of amino acid residues, and the formation of aspartimide if an aspartic acid residue is present in the sequence. Other potential side reactions involve diketopiperazine formation at the dipeptide stage, aggregation of the growing peptide chain, and incomplete N-terminal acetylation.[1][2][3]

Q2: How can I detect the presence of side products in my crude peptide?

A2: The presence of side products can be identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC analysis will show multiple peaks in the chromatogram, indicating the presence of impurities alongside the main product peak. Mass Spectrometry can then be used to identify the molecular weights of these impurities, which can help in deducing the nature of the side reaction that has occurred. For instance, a mass shift of +51 Da might indicate the formation of a 3-(1-piperidinyl)alanine adduct.[1]

Q3: What is the primary cause of incomplete N-terminal acetylation and how can I resolve it?

A3: Incomplete N-terminal acetylation can be caused by several factors, including insufficient reagent (acetic anhydride), inadequate reaction time, or steric hindrance at the N-terminus.[3] To address this, you can repeat the acetylation step, use a larger excess of acetic anhydride (B1165640) with a suitable base like N,N-diisopropylethylamine (DIEA), and ensure the complete removal of the final Fmoc protecting group by extending the piperidine (B6355638) treatment time.[3]

Troubleshooting Guides

Issue 1: Low Peptide Yield and Presence of Deletion Peptides

Symptoms:

  • Lower than expected final yield of the crude peptide.

  • Mass spectrometry analysis reveals the presence of peptides with masses corresponding to one or more missing amino acids (deletion sequences).

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Incomplete Coupling Monitor coupling completion at each step using a qualitative test (e.g., Kaiser or TNBS test).[3] For difficult couplings, perform a "double coupling" by repeating the coupling step before proceeding to the next deprotection.Kaiser Test Protocol: 1. Take a few resin beads from the reaction vessel. 2. Wash the beads thoroughly with DMF and then ethanol. 3. Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol (B47542) in ethanol) to the beads. 4. Heat at 100°C for 5 minutes. A blue color indicates the presence of free primary amines (incomplete coupling).
Peptide Aggregation Use "difficult sequence" protocols. This can involve incorporating pseudoproline dipeptides or using a "magic mixture" of solvents (e.g., DCM:DMF:NMP at 1:1:1) to improve solvation of the growing peptide chain.[3] Sonication of the reaction mixture or coupling at a higher temperature can also help disrupt aggregation.[1]Magic Mixture Protocol: Prepare a 1:1:1 mixture of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Use this solvent mixture for the coupling reaction, particularly for hydrophobic sequences prone to aggregation.
Steric Hindrance Increase coupling reaction times and/or temperature to overcome steric hindrance from bulky amino acids.[3]N/A
Issue 2: Aspartimide Formation

Symptoms:

  • Mass spectrometry shows peaks corresponding to the desired peptide mass, as well as peaks corresponding to α- and β-coupled peptides and piperidide adducts.

  • HPLC analysis shows multiple, often difficult-to-separate peaks around the main product peak.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Base-catalyzed cyclization of Aspartic Acid side chain Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to reduce aspartimide formation.[1][4]HOBt Addition Protocol: Prepare a 20% piperidine in DMF solution containing 0.1 M HOBt. Use this solution for all Fmoc deprotection steps in the synthesis.
Acid-catalyzed cyclization during cleavage Utilize a cleavage cocktail specifically designed to reduce aspartimide formation.N/A
Inherent sequence susceptibility Incorporate a protecting group on the backbone amide nitrogen of the amino acid preceding the aspartic acid residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group.[1]N/A
Issue 3: Racemization

Symptoms:

  • Broad or split peaks in the analytical HPLC chromatogram.

  • Chiral amino acid analysis confirms the presence of D-isomers of the incorporated amino acids.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Over-activation of amino acids Use milder coupling reagents or add additives like HOBt or Oxyma Pure to suppress racemization.[3][5]Oxyma Pure Coupling Protocol: Use a carbodiimide (B86325) such as Diisopropylcarbodiimide (DIC) in combination with an equimolar amount of Oxyma Pure as the activating agent for the amino acid.
Prolonged exposure to deprotection reagents Minimize the deprotection times to the minimum required for complete Fmoc removal.[3]N/A
Base-mediated epimerization of C-terminal cysteine If a C-terminal cysteine is present, be aware that prolonged exposure to piperidine can cause significant racemization.[6] Consider using a resin that minimizes this side reaction.N/A

Visual Guides

Troubleshooting_Workflow cluster_synthesis SPPS of this compound cluster_troubleshooting Troubleshooting start Start Synthesis deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling coupling->deprotection Repeat for each residue deprotection->coupling acetylation N-terminal Acetylation deprotection->acetylation After last residue cleavage Cleavage from Resin acetylation->cleavage analysis Crude Product Analysis (HPLC/MS) cleavage->analysis low_yield Low Yield / Deletion Peptides analysis->low_yield impure_product Impure Product analysis->impure_product incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling aggregation Aggregation? low_yield->aggregation aspartimide Aspartimide Formation? impure_product->aspartimide racemization Racemization? impure_product->racemization incomplete_acetylation Incomplete Acetylation? impure_product->incomplete_acetylation

Caption: Troubleshooting workflow for SPPS of this compound.

Side_Reaction_Mitigation cluster_problem Common Side Reactions cluster_solution Mitigation Strategies incomplete_coupling Incomplete Coupling double_coupling Double Coupling / Monitoring incomplete_coupling->double_coupling aspartimide Aspartimide Formation hobt_addition Add HOBt to Deprotection aspartimide->hobt_addition racemization Racemization mild_coupling Milder Coupling Reagents racemization->mild_coupling aggregation Aggregation difficult_sequence Difficult Sequence Protocols aggregation->difficult_sequence

References

improving acetyl octapeptide-1 solubility for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl Octapeptide-1, also commercially known as SNAP-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this peptide in biological assays, with a primary focus on improving its solubility and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide composed of eight amino acids with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1] It functions as an antagonist at the neuromuscular junction by mimicking the N-terminal end of the SNAP-25 protein.[2] This allows it to compete with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, thereby destabilizing its formation.[3] The disruption of the SNARE complex inhibits the release of neurotransmitters, primarily acetylcholine (B1216132), from the presynaptic neuron, leading to a reduction in muscle contraction.

Q2: What are the general solubility properties of this compound?

A2: this compound is a water-soluble peptide.[3][4] It is also soluble in other solvents commonly used in biological research. For specific solubility data, please refer to the tables in the "Troubleshooting Guides" section.

Q3: How should I store lyophilized this compound powder and its stock solutions?

A3: Lyophilized this compound should be stored at -20°C for long-term stability.[3] Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] For short-term storage of aqueous solutions, refrigeration at 4°C is recommended, but it is advisable not to store them for more than a day.[5]

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound is frequently used in various cell-based assays to study its effects on neuronal function and muscle contraction. However, careful consideration of the solvent and final concentration is necessary to avoid cytotoxicity. When using DMSO to prepare a stock solution, ensure the final concentration in your cell culture medium is typically ≤ 0.1% to prevent adverse effects on the cells.

Troubleshooting Guides

Issue 1: Peptide Precipitation in Biological Buffers

Problem: You have successfully dissolved this compound in water or an organic solvent, but it precipitates when diluted into your biological buffer (e.g., PBS, cell culture medium).

Possible Causes and Solutions:

  • pH Shift: The pH of your buffer may be close to the isoelectric point (pI) of the peptide, where its net charge is minimal, leading to reduced solubility and aggregation.

    • Solution: Adjust the pH of your buffer to be at least one to two units away from the peptide's pI. Since this compound contains acidic residues (Aspartic Acid, Glutamic Acid), it has a net negative charge at physiological pH.[2] Therefore, maintaining a pH of 7.2-7.4 is generally suitable. If you encounter issues, a slightly more basic or acidic pH (within the tolerance of your assay) could be tested.

  • High Salt Concentration: While physiological salt concentrations are generally well-tolerated, very high salt concentrations in some buffers can lead to "salting out" of the peptide.

    • Solution: If possible, try reducing the salt concentration of your buffer. Alternatively, prepare a more concentrated stock solution of the peptide in a low-salt buffer or water and then perform a stepwise dilution into your final assay buffer.

  • Interaction with Media Components: Complex cell culture media contain various components like salts, amino acids, and vitamins that can interact with the peptide and reduce its solubility.

    • Solution: Prepare a higher concentration stock solution in a simple, sterile buffer like PBS or sterile water. Perform the final dilution into the cell culture medium immediately before use and mix gently but thoroughly.

Issue 2: Peptide Aggregation

Problem: You observe cloudiness or visible aggregates in your this compound solution, even at concentrations that should be within the solubility limit.

Possible Causes and Solutions:

  • Concentration: Higher peptide concentrations increase the likelihood of aggregation.

    • Solution: Work with the lowest effective concentration for your experiment. If a high concentration is necessary, prepare a fresh, highly concentrated stock and dilute it immediately before use.

  • Mechanical Stress: Vigorous vortexing or shaking can induce peptide aggregation.

    • Solution: Dissolve the peptide by gentle swirling or pipetting up and down. Sonication can also be used to aid dissolution and minimize aggregation.

  • Temperature: Elevated temperatures can sometimes promote aggregation.

    • Solution: Prepare and handle peptide solutions on ice whenever possible.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
WaterWater soluble[3][4]
DMSO~10 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[2][5]

Table 2: Recommended Working Concentrations for Biological Assays

Assay TypeRecommended Concentration RangeNotes
Neuronal Cell-Based Assays100 µM - 1 mMThe optimal concentration should be determined empirically for each cell type and assay.
In vitro Neurotransmitter Release Assays10 µM - 500 µMHigher concentrations may be required depending on the specific assay setup.
Calcium Influx Assays1 µM - 100 µMTitration is recommended to find the optimal concentration for observing inhibition.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water, PBS (pH 7.2), or another suitable solvent

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of sterile solvent to the vial. For a 10 mg vial, adding 1 mL of solvent will yield a 10 mg/mL stock solution.

  • Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking. If necessary, sonicate the vial briefly in a water bath.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Acetylcholine Release Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on acetylcholine release from a neuronal cell line (e.g., PC12 or SH-SY5Y differentiated into a neuronal phenotype).

Materials:

  • Differentiated neuronal cells cultured in 24-well plates

  • This compound stock solution

  • High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

  • Wash buffer (e.g., Krebs-Ringer buffer with 5.6 mM KCl)

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Culture: Culture and differentiate your chosen neuronal cell line according to standard protocols.

  • Peptide Treatment:

    • Prepare different concentrations of this compound in the appropriate cell culture medium.

    • Remove the culture medium from the cells and wash gently with wash buffer.

    • Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C. Include a vehicle control (medium without the peptide).

  • Stimulation of Acetylcholine Release:

    • After the incubation period, remove the peptide-containing medium.

    • Wash the cells twice with wash buffer.

    • Add the high potassium stimulation buffer to each well to depolarize the cells and induce acetylcholine release. Incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection and Analysis:

    • Carefully collect the supernatant from each well.

    • Measure the acetylcholine concentration in the collected supernatants using a commercially available acetylcholine assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the acetylcholine release in the peptide-treated wells to the release in the vehicle control wells.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Mandatory Visualization

Acetyl_Octapeptide_1_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Pathway Vesicle Synaptic Vesicle (contains Acetylcholine) VAMP2 VAMP2 (v-SNARE) SNARE_Complex SNARE Complex Formation VAMP2->SNARE_Complex SNAP25 SNAP-25 (t-SNARE) SNAP25->SNARE_Complex Syntaxin1 Syntaxin-1 (t-SNARE) Syntaxin1->SNARE_Complex Fusion Membrane Fusion & Acetylcholine Release SNARE_Complex->Fusion Synaptic_Cleft Synaptic Cleft Fusion->Synaptic_Cleft ACh Acetyl_Octapeptide This compound (SNAP-25 mimic) Inhibition Inhibition of SNARE Complex Formation Acetyl_Octapeptide->Inhibition Inhibition->SNARE_Complex

Caption: Mechanism of Action of this compound.

Experimental_Workflow_ACh_Release_Inhibition start Start: Differentiated Neuronal Cells wash1 Wash with Wash Buffer start->wash1 peptide_treatment Incubate with This compound (or Vehicle) wash1->peptide_treatment wash2 Wash twice with Wash Buffer peptide_treatment->wash2 stimulation Stimulate with High Potassium Buffer wash2->stimulation collect Collect Supernatant stimulation->collect assay Measure Acetylcholine Concentration collect->assay analysis Data Analysis: Calculate % Inhibition assay->analysis end End analysis->end

Caption: Workflow for Acetylcholine Release Inhibition Assay.

References

minimizing deletion sequences in acetyl octapeptide-1 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Acetyl Octapeptide-1, with a primary focus on minimizing deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The amino acid sequence for this compound is N-Acetyl-L-alpha-glutamyl-L-alpha-glutamyl-L-methionyl-L-glutaminyl-L-arginyl-L-arginyl-L-alanyl-L-alpha-asparagine.[1][2]

Q2: What are deletion sequences and why are they a problem in this compound synthesis?

Deletion sequences are impurities in the final peptide product that are missing one or more amino acid residues from the target sequence.[3] They arise from incomplete coupling reactions during solid-phase peptide synthesis (SPPS). If an amino acid fails to couple to the growing peptide chain, the unreacted N-terminus can react in the subsequent coupling step, leading to a shorter, incorrect peptide sequence. These impurities can be difficult to separate from the desired full-length peptide due to similar physicochemical properties, potentially leading to misleading results in biological assays.[3]

Q3: What is "capping" and how does it help minimize deletion sequences?

Capping is a critical step in SPPS to minimize deletion sequences. It involves introducing a reactive agent, typically acetic anhydride (B1165640), to permanently block any unreacted amino groups on the growing peptide chain after a coupling step.[4][5] This prevents these unreacted chains from participating in subsequent amino acid additions, effectively terminating their elongation. The resulting capped, truncated peptides are generally easier to separate from the full-length target peptide during purification.[3][4]

Q4: Which analytical techniques are best for detecting and quantifying deletion sequences in my this compound sample?

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical methods for detecting and quantifying deletion sequences.[3][5]

  • Reversed-Phase HPLC (RP-HPLC) can separate peptides based on their hydrophobicity. Deletion sequences, having different amino acid compositions, will often have different retention times compared to the full-length peptide, appearing as distinct peaks in the chromatogram.[3][5]

  • Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), provides precise molecular weight information. This allows for the unambiguous identification of the target peptide and any deletion sequence impurities by comparing their experimental masses to their theoretical masses.[3][6]

Q5: Are there specific amino acids in the this compound sequence that are more prone to incomplete coupling?

Yes, certain amino acids present a greater challenge during coupling. In the this compound sequence, the two consecutive Arginine (Arg) residues can be particularly difficult to couple due to the steric hindrance of their bulky side chains and protecting groups. This can increase the likelihood of deletion sequence formation at this position.

Troubleshooting Guide: Minimizing Deletion Sequences

This guide provides a structured approach to troubleshooting and minimizing the formation of deletion sequences during the synthesis of this compound.

Problem: High levels of deletion sequences detected in the final product.

Logical Troubleshooting Workflow

Troubleshooting Deletion Sequences Start High Deletion Sequences Detected IncompleteCoupling Incomplete Amino Acid Coupling Start->IncompleteCoupling IneffectiveCapping Ineffective Capping Start->IneffectiveCapping DeprotectionIssues Fmoc Deprotection Issues Start->DeprotectionIssues OptimizeCoupling Optimize Coupling Conditions IncompleteCoupling->OptimizeCoupling ImplementCapping Implement/Optimize Capping IneffectiveCapping->ImplementCapping VerifyDeprotection Verify Fmoc Deprotection DeprotectionIssues->VerifyDeprotection Reanalyze Re-synthesize and Analyze OptimizeCoupling->Reanalyze ImplementCapping->Reanalyze VerifyDeprotection->Reanalyze

Caption: A logical workflow for troubleshooting high levels of deletion sequences.

Possible Cause 1: Incomplete Amino Acid Coupling

  • Solution 1.1: Employ a more efficient coupling reagent. Carbodiimide-based reagents like DCC/HOBt can sometimes be less effective for sterically hindered amino acids. Consider using more powerful uronium/phosphonium salt-based reagents such as HATU, HBTU, or HCTU, especially for the Arginine couplings.

  • Solution 1.2: Increase coupling time and/or temperature. For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or more can improve efficiency. In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also be beneficial, but should be done with caution to avoid side reactions.

  • Solution 1.3: Perform a double coupling. For challenging residues like Arginine, a double coupling strategy is highly recommended. After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid to the resin for a second coupling cycle before proceeding to the next deprotection step.

  • Solution 1.4: Increase reagent concentration. Using a higher concentration of the activated amino acid and coupling reagents can drive the reaction towards completion.

Possible Cause 2: Ineffective or Absent Capping Step

  • Solution 2.1: Implement a capping step after each coupling. If not already part of your protocol, introduce a capping step using a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in DMF after every amino acid coupling.

  • Solution 2.2: Ensure the capping solution is fresh and of high quality. Acetic anhydride can degrade over time. Use fresh, high-purity reagents for the capping solution.

  • Solution 2.3: Optimize capping time. A standard capping time is 15-30 minutes. Ensure sufficient time for the capping reaction to go to completion.

Possible Cause 3: Incomplete Fmoc Deprotection

  • Solution 3.1: Verify complete Fmoc removal. Before the coupling step, perform a qualitative test (e.g., Kaiser test) to ensure that the Fmoc protecting group has been completely removed from the N-terminus of the growing peptide chain. A positive test (blue color) indicates free amines and successful deprotection.

  • Solution 3.2: Optimize deprotection conditions. While a 20% piperidine (B6355638) in DMF solution is standard, for some sequences, a longer deprotection time or a second piperidine treatment may be necessary.

Data Presentation: Impact of Synthesis Parameters on Purity

The following tables summarize representative data on how different synthesis parameters can influence the purity of the final peptide product and the formation of deletion sequences.

Table 1: Comparison of Coupling Reagents on Final Peptide Purity

Coupling ReagentTypical Purity (%)Relative Deletion Sequence Formation
DCC/HOBt80-90Moderate to High
HBTU/DIEA>90Low to Moderate
HATU/DIEA>95Low
HCTU/DIEA>95Low

Table 2: Effect of Capping on Peptide Purity

Synthesis ProtocolFinal Purity (%)Deletion Sequences (%)
Without Capping75-855-15
With Capping (Acetic Anhydride)>95<2

Experimental Protocols

General Fmoc-SPPS Workflow for this compound

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Capping Capping Coupling->Capping Wash2 Washing Capping->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection1 Next Cycle Acetylation N-terminal Acetylation Repeat->Acetylation Final Cycle Cleavage Cleavage and Deprotection Acetylation->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of this compound.

1. Resin Preparation:

  • Start with a Rink Amide resin to obtain a C-terminal amide.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • For the two consecutive Arginine residues, it is highly recommended to perform a double coupling.

4. Capping:

  • After the coupling reaction, wash the resin with DMF.

  • Add a solution of 5% acetic anhydride and 5% DIEA in DMF to the resin and agitate for 20 minutes.

  • Wash the resin thoroughly with DMF.

5. Repeat Cycles:

  • Repeat steps 2-4 for each amino acid in the sequence.

6. N-terminal Acetylation:

  • After the final Fmoc deprotection of the N-terminal Glutamic acid, wash the resin with DMF.

  • Treat the resin with a solution of 10% acetic anhydride in DMF for 1 hour.

  • Wash the resin with DMF and then with dichloromethane (B109758) (DCM), and dry under vacuum.

7. Cleavage and Global Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the purified fractions by analytical LC-MS to confirm the identity and purity of the final this compound.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

References

incomplete Fmoc-deprotection in acetyl octapeptide-1 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during the synthesis of acetyl octapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis (SPPS). This failure has significant consequences for the final product:

  • Deletion Sequences : The primary consequence is the inability of the next amino acid to couple to the peptide chain, leading to the formation of peptides missing one or more amino acids. These are often difficult to separate from the target peptide.[1][2]

  • Fmoc-Adducts : If the Fmoc group is not removed, it will remain on the peptide through the final cleavage and purification steps, resulting in an unwanted modification of the final product.[1]

  • Reduced Yield and Purity : Both deletion sequences and Fmoc-adducts are significant impurities that lower the overall yield and purity of the desired this compound.[2]

Q2: What are the common causes of incomplete Fmoc deprotection in this compound synthesis?

Several factors can contribute to inefficient Fmoc removal, particularly in a potentially hydrophobic sequence like an octapeptide, which may be further complicated by N-terminal acetylation.

  • Peptide Aggregation : As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, especially in sequences containing repeating hydrophobic residues. This aggregation can physically block the access of the deprotection reagent to the N-terminal Fmoc group. This is a well-documented cause of difficult coupling and deprotection steps.[3]

  • Steric Hindrance : The bulky nature of the Fmoc group itself, combined with bulky side chains of adjacent amino acids in the octapeptide sequence, can sterically hinder the approach of the piperidine (B6355638) base.

  • Suboptimal Reagents : The use of degraded or impure deprotection reagents, such as old piperidine solutions in DMF, can lead to reduced deprotection efficiency.

  • Poor Resin Swelling : Inadequate swelling of the solid support resin in the chosen solvent can limit the accessibility of the peptide chains and the diffusion of reagents.

  • N-Terminal Acetylation Effects : While acetylation is the final step after the last Fmoc deprotection, issues in the preceding deprotection cycles can be exacerbated by the properties of the peptide sequence. Some studies have shown that N-terminal modifications can influence peptide stability and behavior, though the direct impact on a prior deprotection step is more related to the overall sequence characteristics.[4][5]

Q3: How can I detect incomplete Fmoc deprotection during my synthesis?

There are several qualitative and quantitative methods to monitor the completeness of the Fmoc deprotection step.

  • Kaiser Test (Ninhydrin Test) : This is a rapid and sensitive qualitative colorimetric test for the presence of free primary amines.[6][7][8]

    • Positive Result (Intense Blue Beads/Solution) : Indicates the presence of free primary amines, signifying a successful deprotection.

    • Negative Result (Yellow/Colorless Beads/Solution) : Suggests the Fmoc group is still attached and deprotection is incomplete.[1][9]

    • Note : This test is not reliable for N-terminal proline residues, which give a reddish-brown color.[9]

  • UV-Vis Spectrophotometry : This quantitative method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc cleavage.[1][9] This adduct has a characteristic UV absorbance maximum around 301 nm.[1][9] Automated peptide synthesizers often use this method to track the progress of the deprotection in real-time and can be programmed to extend the deprotection time until the reaction is complete.[9][10]

  • HPLC and Mass Spectrometry (MS) of the Crude Product : After cleaving the peptide from the resin, analysis of the crude product by reverse-phase HPLC (RP-HPLC) is the definitive method to assess the success of the synthesis.[1][11]

    • The presence of peaks corresponding to deletion sequences or Fmoc-adducts is a clear indicator of incomplete deprotection during the synthesis.

    • Mass spectrometry should be used to confirm the identity of the main peak and the impurities.[1]

Troubleshooting Guide

If you have identified incomplete Fmoc deprotection, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Incomplete Fmoc Deprotection start Problem: Incomplete Fmoc Deprotection Detected (e.g., Negative Kaiser Test, HPLC Impurities) check_reagents Step 1: Verify Reagents - Fresh 20% piperidine in high-purity DMF? - Reagents free of contaminants? start->check_reagents optimize_standard Step 2: Optimize Standard Protocol - Increase deprotection time (e.g., 2x or 3x). - Increase reaction temperature (e.g., to 40°C). - Ensure adequate resin swelling. check_reagents->optimize_standard If reagents are good modify_reagents Step 3: Modify Deprotection Reagent - Use a stronger base cocktail (e.g., DBU). - Add chaotropic agents to disrupt aggregation. optimize_standard->modify_reagents If problem persists analyze Step 4: Analyze and Confirm - Cleave a small sample. - Analyze by HPLC and Mass Spectrometry. modify_reagents->analyze After implementation analyze->modify_reagents If problem persists, reconsider modifications end Resolution: Optimized Protocol Achieved analyze->end If purity is acceptable

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation: Modified Deprotection Protocols

If standard deprotection with 20% piperidine in DMF is insufficient, consider the following modifications.

StrategyReagent/ConditionConcentration/ValueTypical Reaction TimeProsCons
Extended Time 20% Piperidine in DMF20% (v/v)10-30 minSimple to implement; often effective for moderately difficult sequences.May not be sufficient for severe aggregation; can increase risk of side reactions like aspartimide formation with prolonged exposure.
Elevated Temperature 20% Piperidine in DMF20% (v/v)5-15 minIncreases reaction kinetics and can help disrupt secondary structures.Requires careful temperature control; may accelerate side reactions.
Stronger Base DBU/Piperidine in DMF2% DBU, 2-5% Piperidine (v/v)5-15 minHighly effective for very difficult sequences where piperidine fails.[12]DBU is non-nucleophilic and requires piperidine to scavenge DBF; can significantly increase aspartimide formation.[12]
Alternative Base Piperazine/DBU in NMP5% Piperazine, 2% DBU (w/v, v/v)5-10 minShown to reduce diketopiperazine formation and be highly effective.[13]Requires use of NMP; potential for precipitation if not formulated correctly.[13]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This protocol is used to qualitatively assess the presence of free N-terminal amines after the Fmoc-deprotection step.

Reagents:

  • Reagent A: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol (B47542) in 20 mL of n-butanol.

  • Reagent C: Dilute 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution with 49 mL of pyridine.

Procedure:

  • Collect a small sample of the peptide-resin (approx. 10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[7]

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result (successful deprotection).

    • Yellow/Colorless: Negative result (incomplete deprotection).[1]

Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection

This protocol allows for the quantitative determination of Fmoc group removal by measuring the concentration of the DBF-piperidine adduct in the deprotection solution.

Procedure:

  • During the synthesis, collect the entire filtrate from the first and second deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute the solution to the mark with the deprotection solvent (e.g., 20% piperidine in DMF).

  • If the solution is expected to be highly concentrated, perform a subsequent known dilution to ensure the absorbance reading is within the linear range of the spectrophotometer.

  • Measure the absorbance (A) of the diluted solution at approximately 301 nm, using the deprotection solvent as a blank.

  • Calculate the moles of Fmoc group removed using the Beer-Lambert law (A = εcl), where:

    • ε (molar extinction coefficient of the DBF-piperidine adduct) is ~7800 M⁻¹cm⁻¹.[1]

    • c is the concentration in mol/L.

    • l is the path length of the cuvette in cm (typically 1 cm).

  • Compare the calculated moles of removed Fmoc group with the initial loading of the resin to determine the efficiency of the deprotection.

Protocol 3: RP-HPLC Analysis of Crude this compound

This protocol outlines a general procedure for analyzing the purity of the crude peptide after cleavage from the resin.

Sample Preparation:

  • Dissolve a small amount of the lyophilized crude peptide in a suitable solvent. A common starting point is 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.[11]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[14]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient for an octapeptide would be a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.[11] This may need to be optimized based on the hydrophobicity of this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp, Tyr, or Phe are present).[11]

  • Column Temperature: 30-45°C.[11]

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the target peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[11][14]

  • Identify impurity peaks (e.g., deletion sequences, Fmoc-adducts) and confirm their identity using mass spectrometry.

Signaling Pathways and Workflows

G cluster_0 SPPS Cycle Logic for this compound start Start with Resin-Heptapeptide-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection monitoring Monitor Deprotection (Kaiser Test / UV) deprotection->monitoring coupling Couple Final Amino Acid (Fmoc-AA-OH, Activator) monitoring->coupling Complete troubleshoot Troubleshoot Deprotection (See Guide) monitoring->troubleshoot Incomplete final_deprotection Final Fmoc Deprotection coupling->final_deprotection acetylation N-Terminal Acetylation (Acetic Anhydride) final_deprotection->acetylation cleavage Cleave from Resin (TFA Cocktail) acetylation->cleavage analysis Analyze Crude Product (HPLC, MS) cleavage->analysis end Pure this compound analysis->end troubleshoot->deprotection Apply Fix

Caption: Logical workflow for the final steps of this compound synthesis.

References

choosing the correct cleavage cocktail for acetyl octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Synthesis

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during peptide synthesis. Below you will find FAQs and a detailed guide on selecting the appropriate cleavage cocktail for Acetyl Octapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for this compound?

The recommended cleavage cocktail for this compound (Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2) is Reagent K or a similar variation.[1][2] This peptide's sequence contains two sensitive amino acid residues, Methionine (Met) and Arginine (Arg), which require a robust cleavage cocktail with a specific combination of scavengers to prevent side reactions.[2][3]

Q2: Why are Methionine and Arginine residues a special consideration during cleavage?
  • Methionine (Met): The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide (B87167) during acidic cleavage conditions.[4] Scavengers like thioanisole (B89551) and 1,2-ethanedithiol (B43112) (EDT) are necessary to suppress this oxidation.[2][5]

  • Arginine (Arg): Arginine is typically protected with a bulky sulfonyl-based group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3] During cleavage with Trifluoroacetic Acid (TFA), the Pbf group is removed, generating a highly reactive carbocation that can reattach to other nucleophilic residues in the peptide, such as tryptophan (though not present in this sequence) or cause other modifications.[3][6] "Soft" nucleophilic scavengers are required to effectively trap these reactive species.[3]

Q3: What are the functions of the different components in Reagent K?

Reagent K is a versatile and widely used cleavage cocktail.[2][3] Its components are:

  • Trifluoroacetic Acid (TFA): The strong acid responsible for cleaving the peptide from the resin and removing most side-chain protecting groups (e.g., Boc, tBu, Pbf).[7]

  • Phenol: Acts as a scavenger to trap carbocations and is thought to offer some protection to tyrosine and tryptophan residues.[7]

  • Water: Acts as a scavenger and helps in the hydrolysis of some protecting groups.

  • Thioanisole: A "soft" scavenger that is particularly effective at trapping the reactive species generated from the deprotection of arginine residues.[3][8] It also helps to minimize the oxidation of methionine.

  • 1,2-Ethanedithiol (EDT): Another scavenger that helps prevent methionine oxidation and traps carbocations.[2]

Q4: Can I use a different, "odorless" cleavage cocktail like Reagent B?

Reagent B (TFA/phenol/water/triisopropylsilane) is an "odorless" alternative that replaces the pungent thiols with triisopropylsilane (B1312306) (TIPS).[5] While TIPS is an excellent scavenger for carbocations generated from trityl-based protecting groups, it is not effective in preventing the oxidation of methionine.[5] Given that this compound contains a methionine residue, Reagent B is not the optimal choice.

Cleavage Cocktail Comparison

The table below summarizes common cleavage cocktails and their suitability for this compound.

ReagentComposition (v/v)Recommended ForSuitability for this compoundRationale
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Arg, Met, Cys, Trp).[2][3]Excellent Contains scavengers for both Arg(Pbf) deprotection and preventing Met oxidation.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing Arginine residues with sulfonyl protecting groups.[3][8]Good Specifically designed for Arg-containing peptides and includes scavengers that also protect Met.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIPSGeneral use, especially for peptides with trityl-based protecting groups.[5]Poor Does not prevent the oxidation of the Methionine residue.[5]
95% TFA 95% TFA, 5% WaterSimple peptides without sensitive residues (Trp, Met, Cys, Arg).[9]Not Recommended Lacks the necessary scavengers, leading to high risk of Met oxidation and other side reactions.

Troubleshooting Guide

This section addresses common issues that may arise during the cleavage of this compound.

Problem: Low peptide purity or presence of unexpected peaks in HPLC analysis.
  • Possible Cause 1: Methionine Oxidation. The thioether side chain of Met has been oxidized to a sulfoxide, resulting in a mass increase of +16 Da.

    • Solution: Ensure that the cleavage cocktail was prepared fresh and contained sufficient amounts of scavengers like thioanisole and EDT.[2][5] If oxidation is persistent, consider adding a small amount of dithiothreitol (B142953) (DTT) to the cleavage mixture.[4]

  • Possible Cause 2: Incomplete removal of the Arginine Pbf group. The Pbf protecting group is acid-labile but may require sufficient time for complete removal, especially with two adjacent Arg residues.

    • Solution: Increase the cleavage reaction time to 3-4 hours.[3] HPLC can be used to monitor the deprotection over time on a small test cleavage.[9]

  • Possible Cause 3: Reattachment of cleaved protecting groups. Cations from protecting groups or the resin linker can modify the peptide.[7]

    • Solution: Use the correct scavenger cocktail (Reagent K) to effectively quench these reactive cations as they are formed.[2]

Problem: No precipitate forms after adding cold ether.
  • Possible Cause: The peptide may be soluble in ether, or the concentration of the peptide in the TFA solution is too low.

    • Solution: Reduce the volume of the TFA filtrate to a thick syrup using a stream of nitrogen before adding it to the cold ether.[10] This increases the concentration and promotes precipitation.

Experimental Protocol: Cleavage with Reagent K

Caution: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive. Wear appropriate personal protective equipment (PPE).

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum for at least 1 hour.[3]

  • Cocktail Preparation: Prepare Reagent K fresh by combining the following components in a suitable container:

    • Trifluoroacetic acid (TFA): 8.25 mL

    • Phenol: 0.5 g (or ~0.5 mL melted)

    • Thioanisole: 0.5 mL

    • Water: 0.5 mL

    • 1,2-Ethanedithiol (EDT): 0.25 mL

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried peptide-resin (use approx. 10 mL of cocktail per gram of resin).[3]

    • Gently agitate or stir the mixture at room temperature. For this compound, a reaction time of 2-3 hours is recommended due to the presence of two arginine residues.[5]

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture into a new centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

    • Add the TFA filtrate dropwise into a separate, larger tube containing cold methyl t-butyl ether (MTBE) (at least 10 times the volume of the TFA). A white precipitate of the crude peptide should form.[9]

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the final peptide pellet under a vacuum.

Diagrams

Cleavage_Cocktail_Selection cluster_arg_no start Start: Analyze Peptide Sequence (this compound) check_met Does it contain Met? start->check_met check_arg Does it contain Arg(Pbf)? check_met->check_arg Yes recommend_k Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) check_arg->recommend_k Yes recommend_b Consider Reagent B (TFA/Phenol/H2O/TIPS) check_arg->recommend_b No met_yes Yes met_no No arg_yes Yes arg_no No end_k Optimal for Met and Arg protection recommend_k->end_k recommend_r Use Reagent R (TFA/Thioanisole/EDT/Anisole) end_b Risk of Met oxidation recommend_b->end_b recommend_tfa Use 95% TFA / H2O arg_no_path->recommend_tfa

Caption: Logic for selecting a cleavage cocktail for this compound.

Troubleshooting_Workflow start Start: Cleavage Complete, Analyze Crude Peptide (HPLC/MS) check_purity Is purity low or are there unexpected peaks? start->check_purity purity_ok Purity Acceptable check_purity->purity_ok No check_mass Check Mass Spec Data check_purity->check_mass Yes mass_plus_16 Major peak at M+16 Da? check_mass->mass_plus_16 incomplete_deprotection Peak at M+Pbf (252 Da)? mass_plus_16->incomplete_deprotection No solution_oxidation Cause: Met Oxidation Solution: 1. Ensure fresh scavengers (Thioanisole/EDT). 2. Add DTT to cocktail. mass_plus_16->solution_oxidation Yes solution_pbf Cause: Incomplete Arg(Pbf) removal Solution: 1. Increase cleavage time to 3-4 hours. 2. Ensure sufficient cocktail volume. incomplete_deprotection->solution_pbf Yes solution_other Cause: Other side reactions Solution: 1. Verify scavenger cocktail is correct (Reagent K). 2. Check raw material quality. incomplete_deprotection->solution_other No

Caption: Troubleshooting workflow for common peptide cleavage issues.

References

Validation & Comparative

A Comparative In Vitro Analysis of Acetyl Octapeptide-1 and Other Anti-Wrinkle Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of acetyl octapeptide-1 against other commercially available anti-wrinkle peptides. The data presented is collated from technical datasheets and published research to facilitate a comprehensive evaluation for research and development purposes.

Introduction to Neuropeptides in Cosmetics

Dynamic wrinkles are formed by the repetitive contraction of facial muscles. In the complex process of muscle contraction, the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor) complex plays a pivotal role. This complex facilitates the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the neuronal membrane, leading to ACh release and subsequent muscle contraction. Several synthetic peptides have been developed to interfere with this process, offering a topical alternative to Botulinum Toxin (BoTox).

This compound , also known as Acetyl Octapeptide-3 or SNAP-8, is an elongated version of the well-known Acetyl Hexapeptide-8 (Argireline). It is designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex. By competing with SNAP-25, this compound destabilizes the SNARE complex, leading to a reduction in acetylcholine release and consequently, muscle contraction.[1][2]

This guide will compare the in vitro bioactivity of this compound with three other popular anti-wrinkle peptides:

  • Acetyl Hexapeptide-8 (Argireline®): A synthetic peptide that also mimics the N-terminal end of SNAP-25 to inhibit the formation of the SNARE complex.[1][3]

  • Pentapeptide-18 (Leuphasyl®): A pentapeptide that mimics the natural pathway of enkephalins, binding to enkephalin receptors on nerve cells to reduce their excitability and modulate acetylcholine release.[4][5]

  • Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE): A synthetic tripeptide that mimics the activity of Waglerin-1, a polypeptide found in the venom of the Temple Viper. It acts as a reversible antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), preventing acetylcholine from binding and causing muscle contraction.[6][7][8][9]

Comparative Analysis of In Vitro Bioactivity

The following table summarizes the available quantitative data on the in vitro bioactivity of this compound and its alternatives. It is important to note that a direct comparison is challenging due to the limited availability of standardized, peer-reviewed in vitro studies. Much of the data is derived from manufacturer's technical datasheets.

PeptideTargetIn Vitro AssayKey FindingsReference
This compound (SNAP-8) SNARE Complex (SNAP-25)Glutamate (B1630785) Release AssayA 1.5 mM concentration resulted in a 43% decline in glutamate release.[1]
Acetyl Hexapeptide-8 (Argireline®) SNARE Complex (SNAP-25)Glutamate Release AssayA 10% solution demonstrated a 30% reduction in wrinkle depth in a 30-day in vivo study. In vitro studies show it interferes with SNARE complex formation.[10]
Pentapeptide-18 (Leuphasyl®) Enkephalin ReceptorGlutamate Release AssayA 5% solution resulted in an 11.64% decrease in wrinkle depth in a 28-day in vivo study. It is stated to reduce neuronal excitability.[11]
Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE) Nicotinic Acetylcholine Receptor (nAChR)Muscle Cell Contraction AssayA 0.5 mM concentration was shown to reduce the frequency of muscle cell contractions in vitro. A 4% cream reduced forehead wrinkles by up to 52% in a 28-day in vivo study.[7][8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which these peptides inhibit muscle contraction.

SNARE_Complex_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell Vesicle Synaptic Vesicle (with Acetylcholine) SNARE_Complex SNARE Complex (Syntaxin, VAMP, SNAP-25) Vesicle->SNARE_Complex Fusion Membrane SNARE_Complex->Membrane Release of Acetylcholine Acetyl_Octapeptide This compound (SNAP-8) Acetyl_Octapeptide->SNARE_Complex Inhibits Formation (Competes with SNAP-25) SNAP25 SNAP-25 SNAP25->SNARE_Complex Muscle_Contraction Muscle Contraction Membrane->Muscle_Contraction Acetylcholine binds to receptor

Figure 1: Mechanism of this compound (SNARE Complex Inhibition).

nAChR_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell ACh_Release Acetylcholine Release ACh Acetylcholine ACh_Release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Syn_Ake SYN®-AKE Syn_Ake->nAChR Blocks Binding Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Initiates

Figure 2: Mechanism of SYN®-AKE (nAChR Antagonism).

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro validation of peptide bioactivity. Below are representative protocols for key experiments.

In Vitro Glutamate Release Assay

This assay is a common method to indirectly measure the inhibition of neurotransmitter release. Glutamate is often used as a proxy for acetylcholine due to its prevalence and ease of detection.

Objective: To quantify the inhibitory effect of a peptide on depolarization-induced glutamate release from neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12, or primary neurons)

  • Cell culture medium and supplements

  • Test peptide (e.g., this compound)

  • High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

  • Glutamate assay kit (commercially available)

  • Microplate reader

Experimental Workflow:

Glutamate_Release_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_stimulation Stimulation & Collection cluster_analysis Analysis A1 Culture Neuronal Cells in 96-well plate A2 Differentiate cells to neuronal phenotype A1->A2 B1 Pre-incubate cells with test peptide at various concentrations A2->B1 C1 Induce depolarization with high potassium buffer B1->C1 C2 Collect supernatant containing released glutamate C1->C2 D1 Quantify glutamate concentration using a colorimetric or fluorometric assay kit C2->D1 D2 Measure absorbance or fluorescence with a microplate reader D1->D2 D3 Calculate % inhibition of glutamate release compared to control D2->D3

Figure 3: Workflow for In Vitro Glutamate Release Assay.

Detailed Steps:

  • Cell Culture: Plate neuronal cells in a 96-well plate at an appropriate density and culture until they reach the desired confluency.

  • Differentiation (if applicable): If using a cell line like PC-12, induce neuronal differentiation using appropriate factors (e.g., Nerve Growth Factor).

  • Peptide Incubation: Remove the culture medium and incubate the cells with the test peptide at various concentrations in a low-potassium buffer for a specified period (e.g., 1-2 hours). Include a vehicle control (buffer without peptide).

  • Stimulation: Aspirate the peptide solution and add the high-potassium stimulation buffer to induce depolarization and neurotransmitter release. Incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection: Carefully collect the supernatant, which contains the released glutamate.

  • Quantification: Analyze the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage inhibition of glutamate release for each peptide concentration relative to the control (stimulated cells without peptide).

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is relevant for peptides like SYN®-AKE that act as receptor antagonists.

Objective: To determine the ability of a peptide to inhibit the binding of a known ligand to the nAChR.

Materials:

  • Cells expressing nAChRs (e.g., TE671 rhabdomyosarcoma cells) or isolated receptor preparations

  • Radiolabeled nAChR ligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin)

  • Test peptide (e.g., SYN®-AKE)

  • Binding buffer

  • Scintillation counter or gamma counter

Experimental Workflow:

nAChR_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A1 Prepare cell membranes or whole cells expressing nAChRs B1 Incubate membranes/cells with test peptide at various concentrations A1->B1 B2 Add radiolabeled nAChR ligand B1->B2 C1 Separate bound from free radioligand (e.g., filtration) B2->C1 D1 Quantify radioactivity of bound ligand using a scintillation/gamma counter C1->D1 D2 Determine the IC50 value of the peptide for nAChR binding D1->D2

Figure 4: Workflow for nAChR Binding Assay.

Detailed Steps:

  • Preparation of Receptor Source: Prepare cell membranes from nAChR-expressing cells or use whole cells in suspension.

  • Incubation: In a multi-well plate or microcentrifuge tubes, incubate the receptor source with increasing concentrations of the test peptide.

  • Ligand Binding: Add a constant concentration of the radiolabeled nAChR ligand to each well/tube and incubate to allow binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically done by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration. Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.

Conclusion

This compound and its alternatives represent a significant advancement in the cosmetic field for the topical management of dynamic wrinkles. Their mechanisms of action, primarily centered on the modulation of neuromuscular signaling, offer a non-invasive approach to achieving smoother skin. While the available in vitro data, largely from manufacturer studies, demonstrates the potential bioactivity of these peptides, there is a clear need for more independent, peer-reviewed comparative studies to establish a definitive hierarchy of efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and further validate the bioactivity of these and novel anti-wrinkle peptides.

References

A Comparative Analysis of Acetyl Octapeptide-1 and Botulinum Toxin A in Neuromuscular Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of action of Acetyl Octapeptide-1 and Botulinum Toxin A. This document synthesizes available experimental data to illuminate the distinct and overlapping roles these molecules play in modulating neuromuscular signaling.

This compound, a synthetic peptide, and Botulinum Toxin A (BoNT-A), a neurotoxic protein, both target the SNARE (Soluble NSF Attachment Protein Receptor) complex to inhibit muscle contraction.[1][2] However, their origins, mechanisms of action, and clinical applications differ significantly. BoNT-A, produced by Clostridium botulinum, is a well-established therapeutic and cosmetic agent known for its potent and long-lasting effects.[3][4] this compound, often referred to as SNAP-8, is a biomimetic peptide designed as a non-invasive topical alternative to BoNT-A for reducing the appearance of expression lines.[1][5]

Mechanism of Action: Targeting the SNARE Complex

The primary mechanism for both molecules involves the disruption of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] ACh release is the critical step in initiating muscle contraction.[6]

Botulinum Toxin A acts as a zinc-dependent metalloprotease that specifically cleaves SNAP-25, a key protein in the SNARE complex.[2][4][7] This irreversible cleavage prevents the formation of a functional SNARE complex, thereby blocking ACh release and leading to muscle paralysis.[5]

This compound functions as a competitive inhibitor of SNAP-25.[1][8] By mimicking the N-terminal end of the SNAP-25 protein, it competes for a position in the SNARE complex, destabilizing its formation without causing permanent cleavage.[5][8] This leads to a reversible and less profound reduction in ACh release and subsequent muscle relaxation.[5]

Signaling Pathway Diagrams

SNARE_Complex_Formation cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Synaptic Vesicle (containing Acetylcholine) VAMP VAMP/Synaptobrevin SNARE SNARE Complex VAMP->SNARE Syntaxin Syntaxin Syntaxin->SNARE SNAP25 SNAP-25 SNAP25->SNARE Membrane Presynaptic Membrane SNARE->Membrane Vesicle Fusion & ACh Release Receptor ACh Receptor Contraction Muscle Contraction Receptor->Contraction

Figure 1: Normal SNARE Complex-Mediated Acetylcholine Release.

Inhibition_Mechanisms cluster_BoNTA Botulinum Toxin A Mechanism cluster_AO1 This compound Mechanism BoNTA Botulinum Toxin A SNAP25_intact SNAP-25 BoNTA->SNAP25_intact Cleaves SNAP25_cleaved Cleaved SNAP-25 (non-functional) SNARE_blocked_BoNTA SNARE Complex Formation Blocked SNAP25_cleaved->SNARE_blocked_BoNTA No_ACh_Release No Muscle Contraction SNARE_blocked_BoNTA->No_ACh_Release Prevents ACh Release AO1 This compound SNAP25_binding SNAP-25 Binding Site AO1->SNAP25_binding Competes with SNAP-25 SNARE_destabilized Destabilized SNARE Complex SNAP25_binding->SNARE_destabilized Reduced_ACh_Release Reduced Muscle Contraction SNARE_destabilized->Reduced_ACh_Release Reduces ACh Release InVitro_Workflow A Co-culture of Neurons and Muscle Cells B Incubate with Test Compound (this compound or BoNT-A) A->B C Induce Muscle Contraction (Electrical or Chemical Stimulation) B->C D Measure Contractile Force (e.g., MEMS, Video Analysis) C->D E Data Analysis: Compare Treated vs. Control D->E

References

Quantitative Analysis of Acetyl Octapeptide-1: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for peptide quantification hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, particularly in complex matrices.[2][3] However, other methods like High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) can also be employed, especially for quality control of raw materials or finished products where high concentrations are expected.[4]

Table 1: Comparison of Quantitative Performance Data

ParameterLC-MS/MS (for Acetyl Octapeptide-3)[1]HPLC-PDA (for Acetyl Hexapeptide-8)[4]
Limit of Quantification (LOQ) 0.0125 ng/mL1.5 µg/mL (in cosmetic formulation)
Linearity (r²) ≥ 0.9971Not explicitly stated, but linear over 20-30 µg/mL
Accuracy (% Relative Error) -1.68% to 1.44%98.9% to 99.8% (recovery)
Precision (% Relative Standard Deviation) 0.02% to 0.12%1.74% to 4.34%
Sample Matrix Biodegradable Microneedle PatchCosmetic Formulations and Creams

Note: Data for HPLC-PDA is for Acetyl Hexapeptide-8, a smaller cosmetic peptide, and is used here as a representative example of an alternative method.

Experimental Protocols

LC-MS/MS Method for Acetyl Octapeptide-3 (Adaptable for Acetyl Octapeptide-1)

This protocol is based on a validated method for Acetyl Octapeptide-3 and serves as a robust starting point for the analysis of this compound.[1]

a. Sample Preparation:

  • Accurately weigh the sample (e.g., cosmetic cream, raw material).

  • Perform a solvent extraction using a suitable solvent system. For creams, a mixture of acetonitrile (B52724) and water may be effective.[4]

  • Vortex and centrifuge the sample to precipitate excipients.

  • Collect the supernatant for analysis. A dilution step may be necessary depending on the expected concentration.

b. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column suitable for peptide separations, such as a C18 column.[2]

  • Mobile Phase: A gradient of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[2]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.[1]

c. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for peptides.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. For Acetyl Octapeptide-3, this has been established.[1]

  • Collision Energy: Optimized for the specific ion transitions of the target peptide.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is less sensitive than LC-MS/MS but can be suitable for routine quality control. The following is a general protocol based on the analysis of other cosmetic peptides.[4]

a. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the initial mobile phase.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

b. HPLC Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for polar peptides.[4]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and acetonitrile.[4]

  • Flow Rate: Typically 0.25 mL/min.[4]

  • Detection: PDA detection at a wavelength of 214 nm, where the peptide bond absorbs.[4]

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Weighing extraction Solvent Extraction start->extraction centrifuge Vortex & Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reversed-Phase) supernatant->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (MRM) ms->msms quant Quantification msms->quant

LC-MS/MS Experimental Workflow for this compound.

Method_Comparison cluster_lcmsms LC-MS/MS Attributes cluster_hplc HPLC-PDA Attributes title Quantitative Analysis of this compound lcmsms LC-MS/MS hplc HPLC-PDA sens_high High Sensitivity (ng/mL) lcmsms->sens_high spec_high High Specificity (MRM) lcmsms->spec_high matrix_robust Robust in Complex Matrices lcmsms->matrix_robust sens_mod Moderate Sensitivity (µg/mL) hplc->sens_mod spec_mod Lower Specificity hplc->spec_mod qc_suitable Suitable for QC hplc->qc_suitable

Comparison of LC-MS/MS and HPLC-PDA for Peptide Analysis.

References

Acetyl Octapeptide-1 in 3D Skin Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Targeting the SNARE Complex

The primary mechanism of action for acetyl octapeptide-1 is the inhibition of neurotransmitter release at the neuromuscular junction. It achieves this by mimicking the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1][2][3] By competing with SNAP-25 for a position in the SNARE complex, this compound destabilizes its formation.[3] This disruption prevents the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) with the nerve cell membrane, leading to a reduction in muscle contraction and consequently, a relaxation of facial muscles that contribute to the formation of expression lines.[1][4]

Below is a diagram illustrating the signaling pathway of SNARE complex inhibition by this compound.

SNARE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_snares SNARE Proteins cluster_peptide Intervention Vesicle Synaptic Vesicle (with Acetylcholine) VAMP VAMP SNARE_Complex SNARE Complex Formation VAMP->SNARE_Complex Binds Syntaxin Syntaxin Syntaxin->SNARE_Complex Binds SNAP25 SNAP-25 SNAP25->SNARE_Complex Binds Fusion Vesicle Fusion & Acetylcholine Release SNARE_Complex->Fusion Contraction Muscle Contraction Fusion->Contraction AO1 This compound (SNAP-8™) AO1->SNARE_Complex Competitively Inhibits

SNARE complex inhibition by this compound.

Efficacy Data: A Quantitative Comparison

While specific data from 3D skin models is limited, clinical studies and in-vitro assays provide quantitative insights into the efficacy of this compound and its alternatives.

Active IngredientMechanism of ActionReported EfficacyData Source
This compound (SNAP-8™) Inhibits SNARE complex formation by mimicking SNAP-25.[1][2][3]- Up to 63% reduction in wrinkle depth after 28-30 days.[4][5]- Approximately 30% more active than Argireline.[5]Clinical Studies & Manufacturer Data[4][5]
Acetyl Hexapeptide-8 (Argireline) Inhibits SNARE complex formation by mimicking SNAP-25.[2][6]- Up to 49% reduction in wrinkle depth after 4 weeks.[6]- 30% reduction in wrinkle depth after 30 days (10% solution).[7]Clinical Studies[6][7]
Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE) Antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), preventing acetylcholine binding.[2]- Up to 52% reduction in wrinkle visibility after 28 days.[2]Manufacturer Data[2]
Palmitoyl Tripeptide-5 (SYN®-COLL) Stimulates TGF-β to increase collagen synthesis.[2]- Improves skin firmness and elasticity.[2]In-vitro and In-vivo Studies[2]
Palmitoyl Pentapeptide-4 (Matrixyl®) Stimulates the synthesis of collagen and other extracellular matrix proteins.[8]- Significant reduction in wrinkle depth and improvement in skin texture.Clinical Studies[8]

Experimental Protocols

Although a specific protocol for testing this compound in a 3D skin model is not publicly detailed, a general workflow can be established based on standard methodologies for assessing anti-wrinkle and muscle-relaxing effects in vitro.

Construction of a 3D Full-Thickness Skin Model

A 3D full-thickness skin model, containing both dermal and epidermal layers, is crucial for mimicking the in-vivo environment.

Workflow for 3D skin model construction and testing.

Methodology:

  • Dermal Equivalent Preparation: Human dermal fibroblasts are cultured and then seeded into a collagen-based matrix. This mixture is allowed to contract, forming a dermal equivalent.

  • Epidermal Layer Formation: Human epidermal keratinocytes are seeded on top of the dermal equivalent. The culture is then raised to an air-liquid interface to promote stratification and differentiation of the epidermis.

  • Treatment: The 3D skin model is treated topically with a formulation containing this compound. A vehicle control (formulation without the peptide) is used for comparison.

  • Endpoint Analysis: After the treatment period, the skin models are harvested for various analyses, including histological examination for changes in skin morphology, gene expression analysis for markers of skin health, and protein analysis for collagen and elastin (B1584352) content.

In-Vitro Muscle Contraction Assay

To directly assess the muscle-relaxing properties of this compound, an in-vitro muscle contraction assay using a co-culture of neurons and muscle cells can be employed.

Methodology:

  • Co-culture Preparation: Motor neurons and skeletal muscle cells are co-cultured in a system that allows for the formation of neuromuscular junctions.

  • Peptide Incubation: The co-culture is incubated with this compound at various concentrations.

  • Stimulation and Measurement: Muscle contraction is induced by stimulating the motor neurons (e.g., electrically or with a chemical agent like glutamate). The degree of muscle cell contraction is then measured, often through imaging analysis of cell length or by measuring the displacement of micro-posts on which the muscle cells are grown.

  • Data Analysis: The reduction in muscle contraction in the presence of this compound is compared to the control (no peptide) to determine its inhibitory effect.

Comparative Logical Relationships

The choice of an anti-wrinkle active ingredient depends on the desired mechanism of action and target application. The following diagram illustrates the logical relationship between this compound and its alternatives.

Peptide_Comparison cluster_neurotransmitter Neurotransmitter Inhibitors cluster_ecm Extracellular Matrix Boosters AO1 This compound (SNARE Complex) AH8 Acetyl Hexapeptide-8 (SNARE Complex) AO1->AH8 Similar Mechanism, Higher Potency SynAke SYN®-AKE (mnAChR Antagonist) AO1->SynAke Different Target SynColl SYN®-COLL (Collagen Synthesis) AO1->SynColl Different Mechanism (Complementary) AH8->SynAke Different Target Matrixyl Matrixyl® (Collagen & ECM Synthesis) SynColl->Matrixyl Similar Goal

Logical relationships of anti-wrinkle peptides.

Conclusion

This compound (SNAP-8™) is a potent peptide with a well-defined mechanism of action targeting the SNARE complex to reduce muscle contractions responsible for expression wrinkles. Clinical data suggests significant efficacy in wrinkle reduction, reportedly surpassing that of its predecessor, acetyl hexapeptide-8. While direct studies in 3D skin models are not yet widely published, the available in-vitro mechanistic data and clinical results provide a strong foundation for its use in anti-aging formulations. Future research utilizing advanced 3D skin models, particularly those incorporating neuronal and muscular components, will be invaluable in further elucidating its efficacy and optimizing its delivery for enhanced cosmetic and therapeutic applications. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to evaluate and integrate this compound into their research and product development pipelines.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized biochemicals like Acetyl octapeptide-1 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and maintain the integrity of your research.

I. Personal Protective Equipment (PPE) and Handling

When working with this compound, particularly in its lyophilized (powder) form, adherence to proper PPE protocols is mandatory to prevent inhalation, dermal, and eye contact.

Core Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Prevent contact with skin and eyes by wearing suitable protective clothing.[1][2]

  • Before opening, allow the vial of lyophilized peptide to reach room temperature in a desiccator to prevent condensation, which can degrade the product.

  • When preparing solutions, use sterile water or an appropriate buffer. For peptides susceptible to oxidation, consider using oxygen-free solvents.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and airborne particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a lab coat. Fire/flame resistant clothing is also advised.[1]Prevents direct skin contact with the chemical.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]Protects the respiratory system from inhaling fine particles.

II. First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
Eye Contact Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

III. Storage and Stability

Proper storage is critical to maintaining the stability and efficacy of this compound.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CLong-termStore in a dry, dark place. For peptides prone to oxidation, purge the container with an inert gas.[1][4]
In Solution 2-8°C for short-term; -20°C or -80°C for long-termShort-term (days); Long-term (months)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][5]

IV. Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.

Solid Waste Disposal:

  • Contaminated Materials: Used vials, weighing papers, and contaminated PPE (gloves, etc.) should be collected in a designated and clearly labeled chemical waste container.

  • Procedure: Seal the container securely before collection by your institution's environmental health and safety department.

Liquid Waste Disposal:

  • Unused Solutions: Do not pour unused this compound solutions down the drain.[3]

  • Procedure: Collect all liquid waste in a designated, sealed, and properly labeled container for hazardous liquid waste.

Decontamination:

  • Clean any spills with an appropriate absorbent material and decontaminate the area.

  • Dispose of all cleaning materials as chemical waste.

V. Experimental Workflow and Safety

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare a Clean and Ventilated Workspace B->C D Equilibrate Lyophilized Peptide to Room Temperature C->D E Weigh Peptide in a Ventilated Area D->E F Reconstitute with Appropriate Sterile Solvent E->F G Perform Experimental Procedures F->G H Decontaminate Workspace and Equipment G->H K Store Remaining Peptide at Recommended Temperature G->K I Segregate and Label Waste (Solid & Liquid) H->I J Store Waste for Approved Disposal I->J

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.